tert-Butyl allylcarbamate
Description
BenchChem offers high-quality tert-Butyl allylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl allylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARHXCROCWEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945490 | |
| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22815-62-9, 78888-18-3 | |
| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the structure of tert-Butyl allylcarbamate
An In-depth Technical Guide to tert-Butyl Allylcarbamate for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl allylcarbamate, a carbamate ester, is a vital bifunctional molecule in modern organic synthesis. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom, alongside a synthetically versatile allyl group. This unique combination allows for the strategic manipulation of amine functionalities while enabling a diverse array of subsequent chemical transformations at the allylic position. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and key applications of tert-butyl allylcarbamate, tailored for professionals in chemical research and pharmaceutical development.
Core Structural Analysis and Physicochemical Properties
At its core, tert-butyl allylcarbamate is an N-protected allylamine. The structure is defined by two key functional components that dictate its chemical behavior and utility.
-
The tert-Butoxycarbonyl (Boc) Group: This moiety serves as a robust protecting group for the amine. The steric bulk of the tert-butyl group shields the nitrogen lone pair, rendering it significantly less nucleophilic and basic. This protection is stable to a wide range of reagents and reaction conditions, including many nucleophiles, bases, and catalytic hydrogenation conditions. The Boc group can be readily cleaved under specific acidic conditions (e.g., trifluoroacetic acid) or thermal stress, regenerating the free amine when desired.
-
The Allyl Group: The terminal alkene of the allyl group (
) is a locus of high reactivity.[1] It can participate in a multitude of reactions, including electrophilic additions, olefin metathesis, and various palladium-catalyzed cross-coupling reactions, making it an invaluable handle for molecular elaboration.[1]
The interplay of these two groups makes tert-butyl allylcarbamate a strategic building block for introducing a protected nitrogen atom that can be deprotected and/or further functionalized at a later synthetic stage.
Caption: 2D structure of tert-Butyl allylcarbamate.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |
| Molecular Weight | 157.21 g/mol | [2][3][4][5] |
| IUPAC Name | tert-butyl N-prop-2-enylcarbamate | [3][5] |
| CAS Number | 78888-18-3 | [3][4] |
| Appearance | White to light yellow powder or lump | |
| Melting Point | 36-38 °C (lit.) | [4][6][7] |
| Boiling Point | 48-50°C / 0.3 mmHg | [6][7] |
| Density | 0.938 g/mL at 25 °C (lit.) | [4][6][7] |
| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [1][7] |
Synthesis Protocol: N-Boc Protection of Allylamine
The synthesis of tert-butyl allylcarbamate is a robust and high-yielding procedure based on the nucleophilic attack of allylamine on di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the Boc protecting group onto a primary amine.
Caption: Synthetic workflow for tert-Butyl allylcarbamate.
Detailed Experimental Methodology
This protocol is adapted from established procedures for Boc protection.[7]
-
Reagent Preparation:
-
In a two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, dissolve freshly distilled allylamine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the flask to 0 °C using an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in anhydrous dichloromethane.[7]
-
Add the Boc₂O solution dropwise to the cooled, stirring allylamine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours.
-
-
Work-up and Purification:
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure compound.
-
Applications in Research and Development
The utility of tert-butyl allylcarbamate stems from its ability to act as a linchpin in multi-step synthetic sequences.
Amine Protection and Masking
The primary role of the Boc group is to temporarily mask the reactivity of the amine.[8] This is crucial in complex syntheses where the nitrogen atom could otherwise interfere with reactions intended for other parts of the molecule, such as acting as a base or a competing nucleophile. The Boc group's stability and predictable cleavage make it a cornerstone of modern protecting group strategy.
Synthesis of Heterocycles and Complex Amines
The allyl group provides a reactive handle for a wide range of C-C and C-N bond-forming reactions. This is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. For instance, it is used in the synthesis of isoxazolidines and 5-substituted thiazolidin-2-ones.[1]
Intermediate in Pharmaceutical Synthesis
Tert-butyl carbamate derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For example, related structures are used to synthesize the anticonvulsant drug Lacosamide.[9] The use of a Boc-protected intermediate can offer advantages over other protecting groups like Cbz, such as avoiding heavy metal catalysts for deprotection and potentially improving yields and process scalability.[9]
Structural Verification and Characterization
Confirming the identity and purity of synthesized tert-butyl allylcarbamate is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals include:
-
A sharp, prominent singlet at ~1.45 ppm, integrating to 9 protons, corresponding to the chemically equivalent protons of the tert-butyl group.[10][11]
-
A multiplet for the terminal vinyl protons (=CH₂) around 5.1-5.2 ppm.
-
A multiplet for the internal vinyl proton (-CH=) around 5.8-5.9 ppm.
-
A triplet or doublet of triplets for the allylic methylene protons (-CH₂-N) around 3.8 ppm.
-
A broad singlet for the N-H proton, typically around 4.6-5.0 ppm, whose chemical shift can be concentration and solvent dependent.[10]
-
-
¹³C NMR: The carbon spectrum will corroborate the structure with signals for:
-
The carbonyl carbon of the carbamate (~155 ppm).
-
The quaternary and methyl carbons of the tert-butyl group.
-
The three distinct carbons of the allyl group, including two in the vinyl region (~115-135 ppm) and one for the allylic carbon (~44 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups:
-
A strong, sharp absorption band around 1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the carbamate.[8]
-
A moderate band around 3300-3400 cm⁻¹ corresponding to the N-H stretch.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A C=C stretch for the allyl group around 1645 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), a characteristic fragmentation pattern involves the loss of the tert-butyl group ([M-57]⁺), which is often a prominent peak and a key identifier for tert-butyl containing compounds.[12] The molecular ion peak (M⁺) at m/z = 157 may also be observed.
References
-
ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link][13]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from [9]
-
ChemBK. (n.d.). Tert-butyl allylcarbamate. Retrieved from [Link][6]
-
PubChem. (n.d.). tert-butyl N-(prop-2-en-1-yl)carbamate. Retrieved from [Link][5]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link][8]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][14]
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link][15]
-
CP Lab Safety. (n.d.). tert-Butyl N-Allylcarbamate, 5 grams. Retrieved from [Link][16]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link][17]
-
PubMed Central. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. Retrieved from [Link][12]
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An In-depth Technical Guide to the Synthesis of tert-Butyl Allylcarbamate from Allylamine
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of tert-butyl allylcarbamate via the N-tert-butoxycarbonylation (Boc protection) of allylamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed and replicable experimental protocol, and critical insights into the underlying chemical principles. Emphasis is placed on causality behind experimental choices, self-validating protocols, and robust analytical characterization, ensuring both scientific integrity and practical success.
Introduction: The Strategic Importance of tert-Butyl Allylcarbamate
In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, the use of protecting groups is a cornerstone of molecular design. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, valued for its stability across a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[1]
Tert-butyl allylcarbamate serves as a critical bifunctional building block. The Boc-protected amine moiety allows for the participation of the allyl group in a variety of subsequent transformations—such as cross-metathesis, hydroformylation, or Heck reactions—without interference from the nucleophilic and basic nitrogen atom.[2] This guide details a reliable and scalable procedure for its preparation from commercially available starting materials.
Reaction Mechanism: The Nucleophilic Acyl Substitution
The synthesis of tert-butyl allylcarbamate from allylamine and di-tert-butyl dicarbonate (Boc₂O) is a classic example of nucleophilic acyl substitution.[3] The reaction proceeds through a well-understood pathway driven by the high electrophilicity of the Boc anhydride carbonyl carbons and the nucleophilicity of the primary amine.
The key mechanistic steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a transient tetrahedral intermediate.[4][5]
-
Intermediate Collapse: The unstable tetrahedral intermediate collapses. The C-O bond cleaves, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation and Decarboxylation: The tert-butyl carbonate anion is unstable and rapidly breaks down into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[6] The highly basic tert-butoxide then deprotonates the positively charged ammonium species to yield the final N-Boc protected amine and tert-butanol. The irreversible loss of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[3]
While the reaction can proceed without an external base, the addition of a mild, non-nucleophilic base like triethylamine (TEA) can be employed to scavenge the proton from the amine, thereby maintaining its nucleophilicity and potentially increasing the reaction rate.[3] However, for a simple primary amine like allylamine, the reaction often proceeds efficiently without an added base.[6]
Caption: Mechanism of Boc protection of allylamine.
Experimental Protocol: A Validated Procedure
This section provides a detailed, step-by-step protocol for the synthesis of tert-butyl allylcarbamate on a 30 mmol scale. The procedure is based on established literature methods and has been optimized for high yield and purity.[7]
Materials and Reagents
It is imperative to use high-purity reagents and anhydrous solvents to minimize side reactions and ensure a high yield.
| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Key Properties |
| Allylamine | C₃H₇N | 57.09 | 2.3 mL (1.71 g) | 30 | Flammable, toxic, corrosive |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 6.54 g | 30 | Irritant, moisture sensitive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~60 mL | - | Anhydrous, volatile |
| 5% Citric Acid Solution | C₆H₈O₇ (aq) | 192.12 | ~40 mL | - | Aqueous, mild acid |
| Brine (Saturated NaCl) | NaCl (aq) | 58.44 | ~20 mL | - | Aqueous, for drying |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |
Step-by-Step Synthesis Workflow
The entire procedure should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add freshly distilled allylamine (2.3 mL, 30 mmol).
-
Add 10 mL of anhydrous dichloromethane (DCM) to dissolve the allylamine.
-
Cool the flask in an ice bath to 0 °C. Causality: This initial cooling is crucial to control the initial exotherm of the reaction upon addition of the Boc anhydride.
-
-
Reagent Addition:
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (6.54 g, 30 mmol) in 20 mL of anhydrous DCM.
-
Slowly add the di-tert-butyl dicarbonate solution to the cooled, stirring allylamine solution dropwise via an addition funnel over 20-30 minutes. Causality: Slow addition prevents a rapid temperature increase, which could lead to side reactions and the formation of di-tert-butylated byproducts.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.
-
Continue stirring the mixture for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting allylamine spot has been consumed. A typical mobile phase is 20-30% ethyl acetate in hexanes.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an additional 30 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 5% aqueous citric acid solution (twice) and 20 mL of brine. Causality: The citric acid wash removes any unreacted allylamine and any potential trace bases. The brine wash helps to break any emulsions and begins the drying process.[7][8]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Product Isolation:
-
The resulting crude product is typically a white solid or a colorless oil that solidifies upon standing. The reported yield for this procedure is approximately 68-75%.[7] Further purification, if necessary, can be achieved by flash column chromatography on silica gel.
-
Caption: Experimental workflow for the synthesis.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized tert-butyl allylcarbamate. The primary methods are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Technique | Functional Group | Expected Chemical Shift / Frequency |
| ¹H NMR (CDCl₃) | -C(CH₃ )₃ (tert-butyl) | ~1.45 ppm (singlet, 9H)[9] |
| -NH - | ~4.6-5.0 ppm (broad singlet, 1H) | |
| =CH₂ | ~5.1-5.2 ppm (multiplet, 2H) | |
| -CH₂ -N | ~3.8 ppm (triplet, 2H) | |
| -CH = | ~5.8-5.9 ppm (multiplet, 1H) | |
| ¹³C NMR (CDCl₃) | -C (CH₃)₃ | ~28.4 ppm |
| -C H₂-N | ~44.0 ppm | |
| -C (CH₃)₃ | ~79.1 ppm | |
| =C H₂ | ~116.0 ppm | |
| -C H= | ~135.0 ppm | |
| -C =O (Carbamate) | ~155.9 ppm | |
| FT-IR (neat) | N-H Stretch | ~3350 cm⁻¹ (broad) |
| C-H Stretch (sp³, sp²) | ~2980-3080 cm⁻¹ | |
| C=O Stretch (Carbamate) | ~1690-1710 cm⁻¹ (strong) | |
| C=C Stretch | ~1645 cm⁻¹ |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The broadness of the N-H signal in ¹H NMR is typical and its chemical shift is concentration-dependent.[10]
Safety and Handling
Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that must be properly managed.
-
Allylamine: Highly flammable, toxic upon inhalation, ingestion, or skin contact, and causes severe skin burns and eye damage. It must be handled exclusively in a chemical fume hood.[11]
-
Di-tert-butyl dicarbonate (Boc₂O): A combustible solid that can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. Avoid contact and handle with care.[12][13]
-
Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen and can cause skin and eye irritation. All operations involving DCM should be performed in a fume hood.
-
General Precautions: The reaction releases CO₂ gas and should not be performed in a sealed vessel.[6] Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), a flame-retardant lab coat, and chemical splash goggles. Ensure access to an emergency shower and eyewash station. All chemical waste must be disposed of in accordance with institutional and local regulations.
Conclusion
The Boc protection of allylamine is a fundamental and highly reliable transformation that provides a valuable intermediate for multi-step organic synthesis. By understanding the underlying nucleophilic acyl substitution mechanism, adhering to a controlled and validated experimental protocol, and confirming product identity through rigorous analytical methods, researchers can confidently and safely produce high-purity tert-butyl allylcarbamate. This guide serves as a self-validating framework, empowering scientists to successfully execute this important synthesis.
References
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tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group . Wikipedia. Available at: [Link]
-
Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate . Organic Syntheses. Available at: [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. Available at: [Link]
-
Carbamic acid, tert-butyl ester . Organic Syntheses. Available at: [Link]
-
Amine Protection / Deprotection . Fisher Scientific. Available at: [Link]
- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Boc Protecting Group for Amines . Chemistry Steps. Available at: [Link]
-
BOC Protection and Deprotection . J&K Scientific LLC. Available at: [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates . Michael Pittelkow. Available at: [Link]
-
Safety Data Sheet: Di-tert-butyl dicarbonate . Carl ROTH. Available at: [Link]
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tert-Butyl allylcarbamate CAS number and molecular weight
CAS Registry Number: 78888-18-3 Molecular Weight: 157.21 g/mol [1][2][3]
Executive Summary
tert-Butyl allylcarbamate (also known as N-Boc-allylamine) is a critical nitrogen-protecting group intermediate used extensively in pharmaceutical, agrochemical, and polymer research. By masking the nucleophilic primary amine of allylamine with a tert-butoxycarbonyl (Boc) group, this compound allows researchers to perform chemoselective transformations on the allyl moiety—such as olefin metathesis, epoxidation, or hydroboration—without interference from the amine functionality.
This guide provides a definitive technical profile of tert-Butyl allylcarbamate, synthesizing physicochemical data, validated synthesis protocols, and strategic applications in modern drug development.[4]
Physicochemical Specifications
The following data represents the standard profile for high-purity (>98%) research-grade material.
| Property | Value | Notes |
| CAS Number | 78888-18-3 | Unique identifier |
| IUPAC Name | tert-Butyl prop-2-en-1-ylcarbamate | Systematic nomenclature |
| Molecular Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.21 g/mol | |
| Physical State | Low-melting solid or liquid | Dependent on ambient temp |
| Melting Point | 36–38 °C | Solidifies in cold storage |
| Density | 0.938 g/mL | At 25 °C |
| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water |
| Flash Point | 79 °C (Closed Cup) | Combustible |
Synthesis & Production Mechanism[6][7]
The industrial and laboratory standard for producing tert-Butyl allylcarbamate involves the chemoselective protection of allylamine using Di-tert-butyl dicarbonate (Boc₂O).
3.1. Reaction Mechanism
The reaction proceeds via nucleophilic attack of the primary amine lone pair onto one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which collapses to release tert-butyl carbonate (which decomposes to CO₂ and tert-butanol) and the desired carbamate.
3.2. Experimental Protocol (Self-Validating)
Objective: Synthesis of N-Boc-allylamine on a 10 mmol scale.
Reagents:
-
Allylamine (10 mmol, 0.75 mL)
-
Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 2.4 g)
-
Triethylamine (Et₃N) (12 mmol, 1.67 mL)
-
Dichloromethane (DCM) (20 mL)
Procedure:
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂). Add DCM and Allylamine. Cool to 0 °C using an ice bath.
-
Addition: Add Et₃N followed by the dropwise addition of Boc₂O dissolved in minimal DCM. The slow addition prevents thermal runaway and non-selective side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes; Stain: Ninhydrin). The disappearance of the baseline amine spot indicates completion.
-
Workup: Quench with saturated NH₄Cl (10 mL). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 10% EtOAc/Hexanes) to yield a colorless oil/solid (Yield: ~90-95%).
3.3. Synthesis Workflow Diagram
Figure 1: Mechanistic pathway for the Boc-protection of allylamine.
Strategic Applications in Drug Discovery[7]
tert-Butyl allylcarbamate is not merely a protected amine; it is a "linchpin" reagent in the construction of nitrogen heterocycles found in alkaloids and pharmaceutical agents.
4.1. Olefin Metathesis (RCM)
Free amines are notorious poisons for Grubbs' catalysts (ruthenium carbenes) used in Ring-Closing Metathesis (RCM). The lone pair on the nitrogen can coordinate to the Ruthenium center, deactivating the catalyst.
-
Solution: Converting the amine to a carbamate (Boc) reduces the electron density on the nitrogen, preventing coordination.
-
Application: N-Boc-allylamine is frequently reacted with acrylate derivatives via Cross-Metathesis (CM) or tethered to other alkenes to form dehydropiperidines or pyrrolidines via RCM.
4.2. Radical Cyclizations
The allyl group serves as a radical acceptor. In the presence of radical initiators, N-Boc-allylamine can undergo intramolecular cyclization to form functionalized pyrrolidinones, a core scaffold in racetams (nootropic drugs).
4.3. Application Workflow: Synthesis of Cyclic Amines
Figure 2: Application of N-Boc-allylamine in Ring-Closing Metathesis (RCM) to generate cyclic pharmaceutical cores.
Handling, Safety, and Stability
Signal Word: WARNING
-
Hazard Statements:
-
Storage Protocol:
-
Store at 2–8 °C (Refrigerator).
-
Keep under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the double bond over long periods.
-
Material is hygroscopic; ensure container is tightly sealed.
-
-
Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents (e.g., peroxides, permanganates) which will cleave the alkene.
References
-
Sigma-Aldrich. tert-Butyl N-allylcarbamate Product Specification. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86738925, N-BOC allylamine. Retrieved from
-
ChemicalBook. TERT-BUTYL N-ALLYLCARBAMATE Properties and Safety. Retrieved from
-
Organic Chemistry Portal. Synthesis of N-Boc-Propargylic and Allylic Amines. Retrieved from
-
BenchChem. tert-Butyl allyl(2-oxoethyl)carbamate and derivatives. Retrieved from
Sources
- 1. tert-Butyl N-allylcarbamate | CAS 78888-18-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 叔丁氧基 N-氨基甲酸丙烯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 78888-18-3|tert-Butyl allylcarbamate|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
Navigating the Solubility Landscape of tert-Butyl allylcarbamate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of tert-butyl allylcarbamate, a pivotal building block in contemporary organic synthesis and pharmaceutical development. Recognizing the scarcity of comprehensive quantitative solubility data in publicly accessible literature, this document furnishes a robust framework for understanding and determining this critical physicochemical property. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present its known physical and chemical properties, and provide a meticulous, field-proven experimental protocol for the precise determination of its solubility in a diverse array of organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies to effectively utilize tert-butyl allylcarbamate in their laboratory and developmental endeavors.
Introduction: The Versatility of tert-Butyl allylcarbamate and the Imperative of Solubility
Tert-butyl allylcarbamate, also known as N-Boc-allylamine, is a bifunctional organic molecule of significant interest in modern chemistry.[1] Its structure marries the stability and utility of the tert-butoxycarbonyl (Boc) protecting group with the reactive potential of the allyl moiety. This unique combination renders it an invaluable intermediate in a multitude of synthetic transformations, including the synthesis of complex nitrogen-containing compounds, peptidomimetics, and various pharmaceutical ingredients.[2] The carbamate functional group is a prevalent structural motif in medicinal chemistry, valued for its chemical stability and its ability to modulate intermolecular interactions with biological targets.[3]
The successful application of tert-butyl allylcarbamate in any synthetic route is fundamentally linked to its solubility profile. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yield, and is a critical parameter in purification processes such as crystallization and chromatography. In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is paramount for formulation design, bioavailability, and overall therapeutic efficacy. A comprehensive understanding of tert-butyl allylcarbamate's behavior in various organic solvents is, therefore, not merely academic but a practical necessity for optimizing its use.
Physicochemical Properties of tert-Butyl allylcarbamate
A foundational understanding of a compound's physical and chemical properties is essential before undertaking any experimental work. The table below summarizes the key properties of tert-butyl allylcarbamate.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | Colorless, low melting solid or white to light yellow powder | [4][5] |
| Melting Point | 36-38 °C | [5] |
| Boiling Point | 48-50 °C at 0.3 mmHg | [5] |
| Density | 0.938 g/mL at 25 °C | [5] |
| Qualitative Solubility | Insoluble in water; Soluble in methanol and other organic solvents. | [4][5] |
The Molecular Basis of tert-Butyl allylcarbamate's Solubility
The solubility of tert-butyl allylcarbamate in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Its molecular structure contains both polar and non-polar regions, giving it a nuanced solubility profile.
-
Polar Moieties : The carbamate group (-NHCOO-) is the primary polar center of the molecule. The nitrogen and oxygen atoms can participate in hydrogen bonding, particularly with protic solvents. The lone pair of electrons on the nitrogen can also engage in dipole-dipole interactions.
-
Non-Polar Moieties : The tert-butyl group is a bulky, non-polar aliphatic moiety that contributes to the molecule's lipophilicity. The allyl group, while containing a double bond, is also largely non-polar in character.
This duality suggests that tert-butyl allylcarbamate will exhibit favorable solubility in a range of organic solvents, from polar aprotic solvents that can engage in dipole-dipole interactions to less polar solvents where van der Waals forces will predominate. Its insolubility in water is a direct consequence of the large, non-polar tert-butyl and allyl groups outweighing the polar contribution of the carbamate functionality.
Experimental Protocol for the Determination of Solubility
Given the absence of extensive quantitative solubility data, the following detailed protocol outlines the widely accepted "shake-flask" method for the accurate determination of the thermodynamic solubility of tert-butyl allylcarbamate in various organic solvents.[6] This method is considered the gold standard for its reliability and reproducibility.
Rationale for Solvent Selection
The choice of solvents for solubility determination should span a range of polarities and chemical functionalities to provide a comprehensive solubility profile. A suggested set of solvents includes:
-
Protic Polar Solvents : Methanol, Ethanol
-
Aprotic Polar Solvents : Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Non-Polar Solvents : Toluene, Hexane, Dichloromethane (DCM)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
To a series of 4 mL glass vials, add an excess amount of tert-butyl allylcarbamate (e.g., ~100 mg). The key is to have undissolved solid remaining at equilibrium.
-
Accurately pipette a known volume (e.g., 2.00 mL) of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a temperature-controlled shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
-
-
Sample Preparation and Analysis :
-
After equilibration, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Take care not to disturb the solid pellet.
-
Transfer the aliquot to a pre-weighed vial.
-
Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of tert-butyl allylcarbamate.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
-
Calculation of Solubility :
-
The mass of the dissolved tert-butyl allylcarbamate is the difference between the final and initial weights of the vial.
-
The solubility can then be calculated in the desired units (e.g., g/100 mL or mol/L).
Example Calculation :
-
Volume of supernatant taken = 1.00 mL
-
Mass of dissolved solid = 0.050 g
-
Solubility = (0.050 g / 1.00 mL) * 100 mL = 5.0 g/100 mL
-
Safety and Handling
Tert-butyl allylcarbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed.[1] All handling should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
While a comprehensive, publicly available database of quantitative solubility data for tert-butyl allylcarbamate remains to be compiled, this guide provides the theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of its polar and non-polar functionalities and by applying the detailed methodology presented, researchers can confidently and accurately determine the solubility of this versatile compound in a wide range of organic solvents. This knowledge is critical for the efficient and effective application of tert-butyl allylcarbamate in the advancement of chemical synthesis and drug discovery.
References
-
tert-Butyl allylcarbamate. ChemBK. [Link]
-
How will you determine the solubility of a solid in a liquid solvent? Quora. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]
-
Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]
-
The Experimental Determination of Solubilities. ResearchGate. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]
-
Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. [Link]
-
Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Carbamate. Wikipedia. [Link]
-
2.2: Solubility Lab. Chemistry LibreTexts. [Link]
-
tert-butyl N-(prop-2-en-1-yl)carbamate. PubChem. [Link]
-
Recent Advances in the Chemistry of Metal Carbamates. Molecules. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. 78888-18-3 CAS MSDS (TERT-BUTYL N-ALLYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
tert-Butyl allylcarbamate melting point and boiling point
CAS Registry Number: 78888-18-3 Synonyms: N-Boc-allylamine, N-(tert-Butoxycarbonyl)allylamine, Allylcarbamic acid tert-butyl ester[1][2][3][4]
Executive Summary
tert-Butyl allylcarbamate is a pivotal nitrogen-containing building block in organic synthesis, serving as a protected primary amine with an appended alkene functionality. Its structural duality—combining the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a reactive allyl handle—makes it indispensable in Ring-Closing Metathesis (RCM) , Cross-Metathesis (CM) , and radical polymerization workflows.
This guide provides a rigorous physicochemical profile and validated handling protocols for researchers utilizing this compound in drug discovery and advanced material synthesis.
Physicochemical Characterization
The physical state of tert-butyl allylcarbamate is a common source of confusion in the laboratory due to its melting point falling just above standard room temperature.
Core Properties Table
| Property | Experimental Value | Condition / Method | Source |
| Melting Point (MP) | 36 – 41 °C | Standard Pressure | [1][2][3] |
| Boiling Point (BP) | 48 – 50 °C | Vacuum (0.3 – 1.0 mmHg) | [1][4] |
| Density | 0.938 g/mL | at 25 °C | [1][5] |
| Refractive Index | 1.439 | at 20 °C | [5] |
| Flash Point | 79 °C (175 °F) | Closed Cup | [1][4] |
| Appearance | White low-melting solid or colorless liquid | Dependent on ambient temp | [2] |
Technical Analysis of Phase Behavior
Expertise & Insight:
-
The "Solid-Liquid" Ambiguity: With a melting point range of 36–41 °C, tert-butyl allylcarbamate exists as a solid in cold storage (4 °C) but may appear as a liquid or a semi-solid slush in warm laboratory environments (>25 °C).
-
Handling Implication: Do not attempt to chip or scrape the solid from the bottle, as it is waxy. Instead, gently warm the container in a water bath (approx. 45 °C) to fully liquefy the compound before dispensing via syringe or pipette. This ensures accurate volumetric measurement.
Distillation Dynamics
Causality in Purification: While theoretical models predict an atmospheric boiling point near 195 °C, attempting to distill this compound at 760 mmHg is unsafe . The Boc moiety is thermally labile and can undergo thermolytic cleavage (releasing isobutene and CO₂) at temperatures exceeding 150 °C.
-
Protocol: Purification must be performed under high vacuum (<1 mmHg). The observed boiling point of 48–50 °C at 0.3–1.0 mmHg allows for safe distillation without thermal degradation.
Synthetic Methodology
The synthesis of tert-butyl allylcarbamate is a self-validating protocol relying on the nucleophilic attack of allylamine on di-tert-butyl dicarbonate (Boc₂O).
Reaction Workflow (Graphviz)
Figure 1: Mechanistic pathway for the Boc-protection of allylamine.
Validated Synthesis Protocol
Objective: Synthesis of N-Boc-allylamine on a 30 mmol scale.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with nitrogen.
-
Reagent Prep: Dissolve Allylamine (1.71 g, 30 mmol) and Triethylamine (3.64 g, 36 mmol) in Dichloromethane (DCM) (30 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Dissolve (Boc)₂O (6.55 g, 30 mmol) in DCM (10 mL) and add dropwise over 30 minutes. The slow addition prevents localized overheating and controls CO₂ evolution.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (stain with Ninhydrin; free amine is purple, product is faint/invisible, so KMnO₄ is preferred for the alkene).
-
Workup:
-
Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
-
Wash with Saturated NaHCO₃ (20 mL) to neutralize acid traces.
-
Wash with Brine (20 mL).
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: If the purity is <95%, distill under vacuum (approx. 50 °C @ 0.5 mmHg).
Applications in Drug Development
The primary utility of tert-butyl allylcarbamate lies in its ability to serve as a "masked" amine that can participate in olefin metathesis.
Ring-Closing Metathesis (RCM)
It is a precursor for synthesizing nitrogen heterocycles (pyrrolidines, piperidines) via Grubbs' catalysts.
Figure 2: Workflow for synthesizing cyclic amines via RCM using N-Boc-allylamine.
Strategic Advantages
-
Orthogonality: The Boc group is stable to basic conditions (e.g., NaH used in alkylation) and oxidative conditions (metathesis), but easily removed with acid (TFA or HCl/Dioxane).
-
Atom Economy: In polymerization, it allows for the introduction of amine functionalities into polymer backbones without poisoning transition metal catalysts.
Safety and Handling (SDS Summary)
-
GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2).
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C .
-
Incompatibility: Strong oxidizing agents, strong acids (will remove Boc group).
References
-
Sigma-Aldrich.[4] tert-Butyl N-allylcarbamate Product Specification & SDS. 2024 . Link
-
Tokyo Chemical Industry (TCI). Product B3618: tert-Butyl N-Allylcarbamate. 2024 .[5] Link
-
Fisher Scientific.[6] tert-Butyl N-allylcarbamate, 97%. 2024 .[3] Link
-
ChemicalBook. tert-Butyl N-allylcarbamate Properties and Safety. 2024 . Link
-
PureSynth.[7] Tert-Butyl N-Allylcarbamate 98.0% (GC). 2024 . Link
Sources
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- 2. tert-butyl N-(prop-2-en-1-yl)carbamate | C8H15NO2 | CID 4067274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl N-allylcarbamate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Cas Landing [thermofisher.com]
- 7. pure-synth.com [pure-synth.com]
A Comprehensive Spectroscopic Guide to tert-Butyl Allylcarbamate for Advanced Research
This technical guide provides an in-depth analysis of the spectroscopic signature of tert-butyl allylcarbamate (N-Boc-allylamine), a critical intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity. Our objective is to provide a self-validating framework for the identification and characterization of this compound, ensuring the integrity of subsequent synthetic applications.
tert-Butyl allylcarbamate, with the molecular formula C₈H₁₅NO₂, serves as a stable, protected form of allylamine.[1][2] The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, enabling selective reactions at other sites of the molecule before its clean removal under acidic conditions. Accurate spectroscopic verification is the cornerstone of its reliable use in multi-step syntheses.
Molecular Structure and Spectroscopic Correlation
Understanding the molecule's architecture is fundamental to interpreting its spectroscopic output. Each unique electronic environment within the molecule gives rise to a distinct signal, providing a complete structural fingerprint.
Caption: Molecular structure of tert-butyl allylcarbamate with key carbon atoms numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For tert-butyl allylcarbamate, we expect five distinct signals.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Rationale |
| -C(CH₃ )₃ (t-Butyl) | ~1.45 | Singlet (s) | 9H | N/A | Nine equivalent protons on the sterically bulky tert-butyl group, with no adjacent protons to couple with, resulting in a sharp singlet. |
| -CH₂ -CH=CH₂ (Allylic) | ~3.80 | Triplet of doublets (td) or Multiplet (m) | 2H | J ≈ 5-6 Hz, 1.5 Hz | These protons are coupled to both the adjacent N-H proton and the vinyl (=CH-) proton, leading to a complex splitting pattern. |
| -NH- | ~4.60 | Broad Singlet (br s) | 1H | N/A | The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |
| -CH=CH₂ (Vinyl) | ~5.10 - 5.25 | Multiplet (m) | 2H | J ≈ 10-17 Hz | The two terminal vinyl protons are diastereotopic and exhibit complex splitting due to coupling with each other (geminal) and the other vinyl proton (vicinal). |
| -CH =CH₂ (Vinyl) | ~5.80 - 5.95 | Multiplet (m) | 1H | J ≈ 5-17 Hz | This proton is coupled to the two allylic protons and the two terminal vinyl protons, resulting in a complex multiplet in the most deshielded region of the spectrum. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A proton-decoupled spectrum shows a single peak for each non-equivalent carbon.
| Carbon Assignment | Chemical Shift (δ) ppm | Rationale |
| -C (CH₃)₃ (t-Butyl Methyls) | ~28.5 | Shielded sp³ carbons of the three equivalent methyl groups. |
| -C H₂-CH=CH₂ (Allylic) | ~44.0 | sp³ carbon adjacent to the electron-withdrawing nitrogen atom. |
| -C (CH₃)₃ (Quaternary) | ~79.0 | sp³ quaternary carbon bonded to oxygen, causing a downfield shift. |
| -CH=C H₂ (Vinyl) | ~116.5 | Terminal sp² carbon of the alkene. |
| -C H=CH₂ (Vinyl) | ~135.0 | Internal sp² carbon of the alkene, deshielded relative to the terminal carbon. |
| -C =O (Carbonyl) | ~156.0 | The carbonyl carbon of the carbamate group, highly deshielded due to the electronegative oxygen and nitrogen atoms. |
A standardized protocol ensures reproducibility and data quality.
-
Sample Preparation: Dissolve approximately 10-20 mg of tert-butyl allylcarbamate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for optimal resolution.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same instrument as ¹H NMR.
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
| ~3330 | N-H | Stretch | Confirms the presence of the secondary amine within the carbamate linkage. |
| ~3080 | C(sp²)-H | Stretch | Indicates the presence of the alkene C-H bonds. |
| ~2980, 2930 | C(sp³)-H | Stretch | Characteristic of the C-H bonds in the t-butyl and allylic methylene groups. |
| ~1690-1710 | C=O | Stretch | A strong, sharp absorption characteristic of the carbamate carbonyl group. |
| ~1645 | C=C | Stretch | Confirms the presence of the carbon-carbon double bond. |
| ~1520 | N-H | Bend | Complements the N-H stretching vibration, confirming the carbamate group. |
| ~1170 | C-O | Stretch | Corresponds to the stretching of the C-O bond in the ester portion of the carbamate. |
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of solid or liquid tert-butyl allylcarbamate directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural insights. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.
A primary fragmentation pathway for tert-butyl esters involves the loss of the tert-butyl group as isobutylene, a neutral loss of 56 Da, leading to a prominent fragment ion.
Caption: Primary fragmentation pathway of tert-butyl allylcarbamate in MS.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into an Electrospray Ionization (ESI) source in positive ion mode.
-
Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500 to observe the parent ion.
-
Tandem MS (MS/MS): To confirm fragmentation, select the parent ion (m/z 158) and subject it to collision-induced dissociation (CID) to observe the daughter ions (e.g., m/z 102).
Integrated Spectroscopic Workflow
The conclusive identification of tert-butyl allylcarbamate relies on the synergistic use of these techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation.
Caption: Integrated workflow for the characterization of synthesized compounds.
By following this comprehensive guide, researchers can confidently verify the identity and purity of tert-butyl allylcarbamate, ensuring the success and reproducibility of their synthetic endeavors.
References
-
PubChem. tert-butyl N-(prop-2-en-1-yl)carbamate. National Center for Biotechnology Information. [Link]
-
Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
Commercial Availability and Suppliers of tert-Butyl Allylcarbamate
Part 1: Executive Summary & Strategic Importance
tert-Butyl allylcarbamate (N-Boc-allylamine) is a pivotal nitrogen-protecting group intermediate used extensively in the synthesis of pharmaceutical scaffolds, particularly for introducing allyl functionalities via Grubbs metathesis, Heck coupling, or radical cyclizations.
For drug development professionals, the procurement strategy for this compound often dictates the safety profile of the early-stage laboratory. While the compound itself is a stable, low-melting solid, its precursor—allylamine —is a highly toxic, volatile lachrymator. Consequently, the "Make vs. Buy" decision heavily favors buying to mitigate EHS (Environment, Health, and Safety) risks associated with handling free allylamine.
This guide provides a technical breakdown of commercial availability, supplier tiers, quality assurance protocols, and handling requirements for CAS 78888-18-3.
Part 2: Technical Dossier & Physicochemical Profile
Understanding the physical state of tert-Butyl allylcarbamate is critical for logistics. With a melting point near human body temperature, it frequently arrives as a liquid or a slush during summer months, requiring specific receiving protocols.
Table 1: Physicochemical Specifications
| Property | Specification | Operational Note |
| CAS Number | 78888-18-3 | Primary identifier. |
| Molecular Formula | MW: 157.21 g/mol . | |
| Physical State | Low-melting solid / Liquid | MP: 36–38 °C .[1] May melt during transit. |
| Boiling Point | 48–50 °C @ 0.3 mmHg | High vacuum required for distillation. |
| Density | 0.938 g/mL | Relevant for volumetric dispensing if melted. |
| Solubility | Methanol, DCM, EtOAc | Insoluble in water. |
| Flash Point | ~79 °C | Combustible liquid classification when melted. |
| Detection | No UV Chromophore | Critical: Does not visualize well under UV (254 nm). Use Iodine ( |
Part 3: The "Make vs. Buy" Decision Matrix
While synthesis is straightforward, the safety overhead of the starting material drives the commercial market.
Synthesis Pathway (For Reference)
The standard synthesis involves the protection of allylamine with Di-tert-butyl dicarbonate (
Figure 1: Synthesis pathway highlighting the toxicity barrier of the starting material.
Recommendation:
-
< 100 g Requirement: BUY . The cost of EHS controls (fume hood scrubbing, waste disposal of allylamine) exceeds the commercial price premium.
-
> 1 kg Requirement: OUTSOURCE . Contract Manufacturing Organizations (CMOs) are better equipped to handle bulk allylamine safely.
Part 4: Supply Chain Landscape & Supplier Selection
The market is divided into high-cost catalog suppliers (speed) and bulk building-block specialists (economy).
Tier 1: Catalog Suppliers (Speed & Reliability)
Best for: Medicinal Chemistry, Screening (1g – 25g) These vendors hold stock in local warehouses (US/EU) and offer same-day shipping.
-
Sigma-Aldrich (MilliporeSigma): High reliability, extensive QC documentation.
-
TCI Chemicals: Strong inventory in Japan/US; often cheaper than Sigma for this specific CAS.
-
Thermo Scientific (Alfa Aesar/Acros): Good availability of 5g and 25g pack sizes.
Tier 2: Building Block Specialists (Scale & Cost)
Best for: Process Development, Pilot Scale (100g – 1kg) These suppliers specialize in "building blocks" and often synthesize on-demand or hold bulk stock in centralized hubs.
-
Combi-Blocks: A primary source for this class of protected amines. often 30-50% cheaper than Tier 1 for >25g quantities.
-
Enamine: Excellent for very large libraries, though lead times can be longer if shipping from Ukraine/Latvia.
-
Biosynth: Strong sourcing capabilities for intermediate scales.
Supplier Qualification Workflow
Do not blindly select the cheapest option. Use this logic flow to determine the correct vendor tier.
Figure 2: Strategic sourcing decision tree based on scale.
Part 5: Quality Assurance & Handling Protocol
Because tert-Butyl allylcarbamate has a low melting point, purity degradation can occur if the product undergoes repeated freeze-thaw cycles or is stored improperly.
Incoming Inspection (QC Protocol)
Upon receipt, validate the identity and purity using the following self-validating checks.
-
Visual Inspection:
-
Observation: Colorless solid or liquid.
-
Red Flag: Yellow/Brown coloration indicates oxidation or polymerization.
-
-
1H NMR Validation (CDCl3):
-
Boc Group: Strong singlet (~9H) at
1.45 ppm. -
Allyl - CH2: Broad triplet/multiplet (~2H) at
3.7–3.8 ppm. -
Allyl - Terminal Vinyl: Multiplets (~2H) at
5.1–5.3 ppm. -
Allyl - Internal Vinyl: Multiplet (~1H) at
5.8–5.9 ppm. -
Impurity Check: Look for free allylamine peaks (shifted) or
residue (singlet at 1.5 ppm, distinct from product).
-
-
TLC (Thin Layer Chromatography):
-
Mobile Phase: 10-20% EtOAc in Hexanes.
-
Visualization: Iodine (
) Chamber or PMA (Phosphomolybdic Acid) stain. -
Note: Do not rely on UV (254 nm); the carbonyl absorption is too weak.
-
Storage & Handling
-
Temperature: Store at 2–8 °C (Refrigerator).
-
Atmosphere: Hygroscopic? No, but moisture can hydrolyze the carbamate over long periods. Store under Argon/Nitrogen if possible.
-
Melting: If the product arrives as a liquid (summer delivery), do not be alarmed. Re-solidify in the fridge. If dispensing by volume (liquid), ensure the density (0.938 g/mL) is used, but weight-based dispensing is more accurate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866427, tert-Butyl N-allylcarbamate. Retrieved from [Link]
Sources
A Preliminary Investigation into the Reactivity of tert-Butyl Allylcarbamate: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides a detailed preliminary investigation into the reactivity of tert-butyl allylcarbamate, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Possessing both a nucleophilic Boc-protected amine and a reactive allyl group, this compound serves as a valuable building block in organic synthesis. This document explores the fundamental reactivity of its constituent functional groups, detailing key transformations such as deprotection of the carbamate and various reactions of the allyl moiety, including cycloadditions and olefin metathesis. The causality behind experimental choices is elucidated, and where available, detailed, step-by-step methodologies for key experiments are provided. This guide aims to serve as a foundational resource for chemists seeking to strategically incorporate tert-butyl allylcarbamate into their synthetic endeavors.
Introduction: Unveiling a Versatile Synthetic Building Block
tert-Butyl allylcarbamate, also known as N-Boc-allylamine, is an organic compound featuring a carbamate functional group derived from the reaction of allylamine with a tert-butoxycarbonyl (Boc) protecting group.[1] The presence of the sterically hindering tert-butyl group influences its reactivity and solubility, while the allyl group's carbon-carbon double bond offers a gateway to a diverse array of chemical transformations, including polymerization and cross-linking.[1] This unique structural combination makes it a valuable intermediate in the synthesis of a wide range of molecules, from polymers to pharmaceuticals.[1][2]
Table 1: Physicochemical Properties of tert-Butyl Allylcarbamate
| Property | Value | Reference(s) |
| CAS Number | 78888-18-3 | [3][4] |
| Molecular Formula | C₈H₁₅NO₂ | [3][4] |
| Molecular Weight | 157.21 g/mol | [3][5] |
| Appearance | White to light yellow powder or lump; colorless to pale yellow liquid | [1] |
| Melting Point | 36-38 °C | [3] |
| Boiling Point | 48-50°C at 0.3 mmHg | [6] |
| Density | 0.938 g/mL at 25 °C | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1][6] |
Synthesis of tert-Butyl Allylcarbamate
The most common and straightforward synthesis of tert-butyl allylcarbamate involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.
General Experimental Protocol: Synthesis from Allylamine and Boc₂O
Reaction Scheme:
Caption: General synthesis of tert-butyl allylcarbamate.
Step-by-Step Procedure:
While a specific, detailed, peer-reviewed protocol for the synthesis of tert-butyl allylcarbamate was not found in the initial search, a general procedure for the Boc protection of primary amines can be adapted. The following is a representative protocol:
-
Dissolution of Amine: Dissolve allylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The concentration is typically in the range of 0.1-0.5 M.
-
Addition of Boc Anhydride: To the stirred solution of allylamine, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equivalents) in the same solvent dropwise at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with a weak aqueous acid (e.g., 1 M HCl) to remove any unreacted allylamine, followed by a wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after the extractive work-up.
Reactivity of the Carbamate Moiety: The Gateway to the Free Amine
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions.[7]
Acid-Mediated Deprotection
The most common method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7]
Mechanism of Boc Deprotection with TFA:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.
-
Formation of Carbocation: The protonated carbamate collapses, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.
-
Fate of the tert-Butyl Cation: The tert-butyl cation can be trapped by a nucleophile (like the trifluoroacetate anion to form tert-butyl trifluoroacetate) or undergo elimination to form isobutylene.[5][8][9]
Caption: Mechanism of acid-catalyzed Boc deprotection.
General Experimental Protocol for Boc Deprotection with TFA:
-
Dissolution: Dissolve the tert-butyl allylcarbamate in a suitable solvent, typically dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA), often in a 1:1 or 1:4 ratio with DCM, to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is then typically dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to yield the free amine.
Note: The presence of the allyl group does not typically interfere with the Boc deprotection under standard acidic conditions. However, strongly acidic conditions and prolonged reaction times should be avoided to prevent potential side reactions involving the double bond.
Reactivity of the Allyl Group: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The allyl group in tert-butyl allylcarbamate is a versatile functional handle for a variety of synthetic transformations.
Cycloaddition Reactions
The double bond of the allyl group can participate in cycloaddition reactions, providing access to various heterocyclic structures.
tert-Butyl allylcarbamate is a known precursor for the synthesis of isoxazolidines through [3+2] cycloaddition reactions with nitrones.[2][10] Nitrones are 1,3-dipoles that react with alkenes to form five-membered heterocyclic rings.[11]
General Reaction Scheme:
Caption: [3+2] Cycloaddition for isoxazolidine synthesis.
Synthesis of Thiazolidin-2-ones
The reaction of tert-butyl allylcarbamate with xanthates can lead to the formation of 5-substituted thiazolidin-2-ones.[2] This transformation likely proceeds through a radical cyclization mechanism.
Olefin Metathesis
The allyl group can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. For instance, ring-closing metathesis (RCM) of a diene derived from tert-butyl allylcarbamate can be used to construct nitrogen-containing heterocycles.[12][13]
General RCM Scheme:
Caption: Ring-closing metathesis to form cyclic amines.
Applications in Drug Discovery and Development
The bifunctional nature of tert-butyl allylcarbamate makes it a valuable building block in the synthesis of complex molecules, including those with therapeutic potential. The Boc-protected amine allows for its incorporation into a growing peptide chain or for its modification, while the allyl group can be further functionalized. While specific examples of marketed drugs directly using tert-butyl allylcarbamate as a starting material are not prevalent in the initial literature search, its structural motifs are found in various bioactive compounds. The synthesis of nitrogen-containing heterocycles, which are common scaffolds in many antiviral and anticancer agents, highlights its potential in medicinal chemistry.[14][15][16][17][18][19][20][21]
Safety and Handling
tert-Butyl allylcarbamate should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[1] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This preliminary investigation demonstrates that tert-butyl allylcarbamate is a versatile and valuable reagent in organic synthesis. Its two distinct functional groups, the Boc-protected amine and the allyl group, can be manipulated with a high degree of selectivity, providing access to a wide range of molecular architectures. The straightforward deprotection of the Boc group to reveal the primary amine, coupled with the diverse reactivity of the allyl moiety in cycloadditions and metathesis reactions, underscores its utility for researchers in both academic and industrial settings, particularly in the field of drug discovery. Further in-depth studies into specific reaction protocols and applications in the total synthesis of complex natural products and pharmaceuticals are warranted to fully exploit the synthetic potential of this important building block.
References
- Google Patents.
-
MDPI. New Eco-Friendly Xanthate-Based Flotation Agents. [Link].
-
MDPI. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link].
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link].
-
Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link].
-
Organic Syntheses. -, Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [Link].
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link].
-
ACS Publications. Ring-Closing Alkyne Metathesis Approach toward the Synthesis of Alkyne Mimics of Thioether A-, B-, C-, and DE-Ring Systems of the Lantibiotic Nisin Z | Organic Letters. [Link].
-
ResearchGate. ChemInform Abstract: [3 + 2] Cycloaddition Reactions of Arylallenes with C-(N-Arylcarbamoyl)- and C,C-Bis(methoxycarbonyl)nitrones and Subsequent Rearrangements. [Link].
-
ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. [Link].
-
ACS Publications. Ring-Closing Metathesis of Chiral Allylamines. Enantioselective Synthesis of (2S,3R,4S)-3,4-Dihydroxyproline. [Link].
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link].
-
National Center for Biotechnology Information. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link].
-
MDPI. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link].
-
RSC Publishing. Synthesis of functionalized 5-substituted thiazolidine-2-thiones via adscititious xanthate-promoted radical cyclization of allyl(alkyl/aryl)dithiocarbamates. [Link].
-
MDPI. Nitrones: Comprehensive Review on Synthesis and Applications. [Link].
-
RSC Publishing. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link].
-
National Center for Biotechnology Information. Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling. [Link].
-
National Center for Biotechnology Information. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link].
-
Supporting Information. 2. [Link].
-
National Center for Biotechnology Information. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link].
-
Fisher Scientific. Amine Protection / Deprotection. [Link].
-
ResearchGate. Design, synthesis and biological evaluation of N -arylsulfonyl carbazoles as novel anticancer agents. [Link].
-
National Center for Biotechnology Information. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. [Link].
-
Wiley Online Library. The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. [Link].
-
Organic Chemistry Portal. tert-Butyl Esters. [Link].
-
National Center for Biotechnology Information. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link].
-
RSC Publishing. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. [Link].
-
National Center for Biotechnology Information. Synthesis and in vitro antitumor evaluation of primary amine substituted quinazoline linked benzimidazole. [Link].
-
RSC Publishing. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. [Link].
-
University of California, Davis. Full Interpretation of IR and NMR Spectra 13C NMR Interpretation. [Link].
-
National Center for Biotechnology Information. Design, synthesis, antiviral activity and mode of action of phenanthrene-containing N-heterocyclic compounds inspired by the phenanthroindolizidine alkaloid antofine. [Link].
-
Indian Academy of Sciences. Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. [Link].
-
HAL Open Science. Allylic Alkylation and Ring-Closing Metathesis in Sequence: a Successful Cohabitation of Pd and Ru. [Link].
-
National Center for Biotechnology Information. Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. [Link].
-
National Center for Biotechnology Information. Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease. [Link].
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- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: High-Fidelity Cleavage of tert-Butyl Allylcarbamate Using Trifluoroacetic Acid (TFA)
Abstract & Scope
This technical guide details the protocol for the chemoselective deprotection of tert-butyl allylcarbamate (
The free base, allylamine (bp 53–58 °C), is highly volatile and prone to loss during standard basic workups. Therefore, this protocol prioritizes the isolation of the stable, non-volatile trifluoroacetate salt , ensuring quantitative recovery and high purity for downstream applications.
Mechanistic Principles
The cleavage of the tert-butoxycarbonyl (Boc) group by trifluoroacetic acid (TFA) proceeds via an acid-catalyzed
Reaction Pathway
-
Protonation: The carbonyl oxygen of the carbamate is protonated by TFA.[1][2]
-
Fragmentation: The unstable intermediate collapses, releasing the tert-butyl cation (
-Bu ) and a carbamic acid. -
Decarboxylation: The carbamic acid spontaneously loses CO
to generate the amine.[1][2] -
Salt Formation: The amine immediately reacts with excess TFA to form the stable ammonium trifluoroacetate salt.
Cation Scavenging
The generated
Figure 1: Mechanistic pathway of TFA-mediated Boc deprotection.[1] The irreversible loss of CO2 and Isobutylene drives the reaction to completion.
Critical Process Parameters (CPP)
The following parameters have been optimized to maximize yield and minimize volatility-related losses.
| Parameter | Recommended Value | Rationale |
| Solvent System | Dichloromethane (DCM) | Solubilizes the carbamate; inert to TFA; easy to remove. |
| TFA Concentration | 20–50% (v/v) in DCM | Sufficient acidity to drive protonation without causing degradation of sensitive functionalities. |
| Temperature | 0 °C | Starting at 0 °C controls the rate of CO |
| Scavenger | Water (1%) or TES (2.5%) | Quenches |
| Workup Method | Evaporation Only | CRITICAL: Do not neutralize. Isolation of the salt prevents evaporation of the free amine. |
Experimental Protocol
Safety Note: TFA is corrosive and hygroscopic. Allylamine is toxic and volatile. Perform all operations in a functioning fume hood.
Materials
-
tert-Butyl allylcarbamate (1.0 equiv)
-
Trifluoroacetic acid (TFA), Reagent Grade
-
Dichloromethane (DCM), Anhydrous preferred
-
Triethylsilane (TES) (Optional, recommended for high-precision work)
Step-by-Step Procedure
-
Preparation:
-
Dissolve tert-butyl allylcarbamate (e.g., 1.0 g, 6.36 mmol) in DCM (12 mL).
-
Add Triethylsilane (0.1 mL) or Water (0.1 mL) as a cation scavenger.
-
Cool the solution to 0 °C using an ice bath.
-
-
Acidolysis:
-
Add TFA (4 mL) dropwise over 5 minutes. Note: Gas evolution (CO
and isobutylene) will be observed. -
Remove the ice bath and allow the reaction to warm to room temperature (23 °C).
-
Stir for 2 hours .
-
-
In-Process Control (IPC):
-
Check reaction progress via TLC (Stain: Ninhydrin).
-
Target: Disappearance of the starting material (
in 20% EtOAc/Hex) and appearance of a baseline spot (amine salt).
-
-
Isolation (The "Salt" Strategy):
-
Do not perform an aqueous basic workup.
-
Concentrate the reaction mixture in vacuo (Rotary evaporator) at 30–35 °C .
-
Co-evaporate with fresh DCM (
mL) to remove residual TFA. -
Result: The product is obtained as a thick oil or semi-solid (Allylammonium trifluoroacetate).
-
-
Storage:
-
Store the salt under Argon/Nitrogen at 4 °C. It is stable for months.
-
Figure 2: Operational workflow emphasizing the "No Neutralization" pathway to preserve the volatile amine.
Quality Control & Validation
To validate the integrity of the cleavage, use
| Signal | Starting Material (CDCl | Product (TFA Salt in D |
| Absent (Definitive confirmation) | ||
| Allyl CH | ||
| Ammonium ( | N/A |
Troubleshooting Guide:
-
Issue: Presence of
-butyl signal in NMR.-
Cause: Incomplete reaction or presence of
-butyl trifluoroacetate ester. -
Solution: Re-dissolve in DCM/TFA and stir longer, or ensure thorough co-evaporation with DCM/Toluene to remove the volatile ester byproduct.
-
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed.[3] Wuts, P.G.M.[3][4][5] John Wiley & Sons.[4] (Standard reference for Boc cleavage conditions).
-
Boc Deprotection Mechanism & Protocols . Common Organic Chemistry. (Detailed mechanistic steps and general TFA protocols).
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid . Lundt, B.F., et al. Int. J. Pept.[6] Protein Res.[2][6][7] 1978, 12(5), 258-268.[6] (Seminal work on scavengers and cation quenching).
Sources
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- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Note: Palladium-Catalyzed Transformations of tert-Butyl Allylcarbamate
[1]
Target Audience:Introduction & Reagent Profile
tert-Butyl allylcarbamate (
-
Structure:
-
Role in Catalysis:
-
Nucleophile Precursor: In Tsuji-Trost reactions,
acts as the nucleophile to form the allylcarbamate. -
Electrophile/Substrate: In C–H oxidation, the alkene undergoes palladation directed by the carbamate nitrogen/carbonyl.
-
Internal Oxidant/Base: In decarboxylative protocols (rare for Boc, common for Alloc), it can release bases.
-
Protocol A: Synthesis via Pd(0)-Catalyzed Allylic Amination
Mechanism: Tsuji-Trost Allylation (Pd(0)/Pd(II) Cycle)
This protocol describes the efficient synthesis of tert-butyl allylcarbamate from allyl acetate and tert-butyl carbamate (
Mechanistic Insight
The reaction proceeds via the ionization of allyl acetate by a Pd(0) catalyst to form a cationic
Experimental Protocol
Scale: 10 mmol Time: 4–12 hours
Reagents:
-
Allyl acetate (1.0 equiv, 10 mmol)
-
tert-Butyl carbamate (
) (1.1 equiv, 11 mmol) -
Catalyst:
(1–3 mol %) OR (1 mol %) + dPB (2 mol %) -
Base:
(1.2 equiv) or NaH (1.1 equiv) -
Solvent: THF or DMF (anhydrous, 0.2 M)
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve
(346 mg, 0.3 mmol) in anhydrous THF (20 mL). Stir for 10 min until the solution is yellow/orange. -
Nucleophile Preparation: In a separate flask, suspend
(1.29 g, 11 mmol) and (3.91 g, 12 mmol) in THF (30 mL). Note: If using NaH, add slowly at 0°C and stir until evolution ceases. -
Reaction Initiation: Add the allyl acetate (1.08 mL, 10 mmol) to the catalyst solution, followed immediately by the nucleophile suspension via cannula.
-
Monitoring: Heat the mixture to 50°C. Monitor via TLC (Hexane/EtOAc 4:1). The starting carbamate (
) should disappear, and the mono-allylated product ( ) should appear. -
Workup: Quench with saturated
(aq). Extract with ( mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography on silica gel (Hexane/EtOAc 9:1) yields tert-butyl allylcarbamate as a colorless oil/solid.
Mechanistic Visualization (Tsuji-Trost)
Figure 1: Catalytic cycle for the synthesis of tert-butyl allylcarbamate via Pd(0)-catalyzed allylic substitution.
Protocol B: Intramolecular Allylic C–H Oxidation
Mechanism: Pd(II)/Sulfoxide Catalysis (White-Chen Oxidation)
This is a high-value application where tert-butyl allylcarbamate serves as the substrate. Under Pd(II) catalysis, the carbamate nitrogen acts as an internal nucleophile during the oxidative functionalization of the allylic C–H bond, yielding 5-vinyloxazolidin-2-ones .
Mechanistic Insight
Unlike the Tsuji-Trost reaction (Pd(0)), this reaction begins with Pd(II). The sulfoxide ligand promotes C–H cleavage via an electrophilic mechanism. The carbamate oxygen or nitrogen attacks the Pd-alkene complex (nucleopalladation), followed by
Experimental Protocol
Scale: 1 mmol Conditions: Aerobic or BQ-mediated, 40–60°C.
Reagents:
-
tert-Butyl allylcarbamate (1.0 equiv, 1 mmol)
-
Catalyst:
(10 mol %) -
Ligand: 1,2-Bis(phenylsulfinyl)ethane (SS-ligand) (10 mol %) OR DMSO (solvent)
-
Oxidant: 1,4-Benzoquinone (2.0 equiv)
-
Solvent: Toluene or Dioxane (0.1 M)
Step-by-Step Procedure:
-
Setup: In a 2-dram vial equipped with a magnetic stir bar, combine
(22.4 mg, 0.1 mmol), the sulfoxide ligand (if using bis-sulfoxide, 0.1 mmol), and 1,4-benzoquinone (216 mg, 2.0 mmol). -
Substrate Addition: Dissolve tert-butyl allylcarbamate (157 mg, 1 mmol) in Toluene (10 mL) and add to the vial.
-
Reaction: Seal the vial and heat to 45°C. Stir vigorously for 24–48 hours. The solution typically turns from orange to dark brown/black as Pd(0) precipitates (if reoxidation is slow).
-
Workup: Filter the reaction mixture through a short pad of Celite to remove Pd black. Rinse with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via flash chromatography (Hexane/EtOAc). The product is a cyclic carbamate (oxazolidinone).
Key Checkpoint: This reaction is sensitive to moisture and acid. Ensure the carbamate starting material is pure; trace amines can poison the Pd(II) catalyst.
Mechanistic Visualization (C-H Oxidation)
Figure 2: Catalytic cycle for the intramolecular oxidative amination of tert-butyl allylcarbamate to oxazolidinone.
Troubleshooting & Optimization Guide
| Parameter | Common Issue | Optimization Strategy |
| Catalyst Activity | Pd black precipitation (Protocol B) | Increase oxidant loading (BQ) or switch to aerobic conditions with a co-catalyst (e.g., Co(salophen)). |
| Regioselectivity | Linear vs. Branched (Protocol A) | Use sterically demanding ligands (e.g., |
| Conversion | Stalled reaction (Protocol A) | Ensure base strength is sufficient. If using |
| By-products | Isomerization to enecarbamate | Avoid prolonged heating after consumption of starting material. Use mild bases ( |
References
-
Tsuji-Trost Reaction Mechanism & Scope
-
Synthesis of N-Boc Allylamines
-
Dubovyk, I., Watson, I. D. G., & Yudin, A. K. (2007). Reversible C-H Activation of Allyl Carbamates. Journal of the American Chemical Society, 129(46), 14172–14173. Link
-
-
Intramolecular C-H Oxidation (White Catalyst)
-
Fraunhoffer, K. J., Prabagaran, N., Sirois, L. E., & White, M. C. (2006). Macrolactonization via Hydrocarbon Oxidation. Journal of the American Chemical Society, 128(28), 9032–9033. Link
-
-
Pd-Catalyzed Carboamination
-
Wolfe, J. P. (2008). Palladium-Catalyzed Carboamination of Alkenes. European Journal of Organic Chemistry, 2008(4), 571–582. Link
-
tert-Butyl allylcarbamate in solid-phase peptide synthesis (SPPS)
This Application Note and Protocol guide addresses the specific use of tert-Butyl Allylcarbamate (also known as N-Boc-allylamine ) in Solid-Phase Peptide Synthesis (SPPS).
While often overshadowed by standard amino acid derivatives, this reagent is a critical tool for late-stage functionalization , specifically in the synthesis of peptide macrocycles via Ring-Closing Metathesis (RCM) and peptoid hybrids .
Advanced Strategies for N-Allyl Functionalization and Macrocyclization
) in SPPS.Executive Summary
tert-Butyl allylcarbamate (N-Boc-allylamine) serves as a stable, non-volatile, and orthogonally protected precursor to allylamine in solid-phase peptide synthesis. Its primary utility lies in overcoming the handling challenges of volatile amines when generating allyl-amides on resin-bound peptides. These allyl-amides are essential intermediates for Ring-Closing Metathesis (RCM) , enabling the formation of "stapled" peptides and macrocyclic pharmacophores. This guide details the mechanistic rationale, handling advantages, and step-by-step protocols for deploying tert-butyl allylcarbamate to install allyl functionalities efficiently.
Scientific Rationale & Chemistry
2.1 The Volatility Challenge
Direct use of allylamine (b.p. 53 °C) in automated SPPS is problematic due to:
-
Evaporation: Rapid concentration changes in open vessels or robotic lines lead to inconsistent stoichiometry.
-
Toxicity/Odor: High vapor pressure poses safety risks and requires dedicated ventilation.
-
Handling: Difficulty in dispensing precise micromolar quantities for high-throughput screening.
2.2 The Boc-Carbamate Solution
tert-Butyl allylcarbamate acts as a "masked" allylamine. It is a stable solid/oil that can be weighed and dissolved in standard SPPS solvents (DMF/DCM) without degradation.
-
Mechanism: The Boc group renders the amine nucleophile inert until activation.
-
Activation: Acidolytic cleavage (TFA) releases the reactive allylamine in situ or just prior to coupling, ensuring fresh reagent delivery without evaporative loss.
Chemical Structure:
2.3 Key Applications
-
Side-Chain Allylation (Asp/Glu): Converting Asp/Glu side chains to allylamides to create "handles" for RCM cyclization.
-
C-Terminal Capping: Modifying the C-terminus of peptides (via backbone amide linkers) to install an allyl handle.
-
Peptoid Synthesis: Serving as a sub-monomer precursor for N-allyl glycine residues.
Experimental Workflow & Protocols
3.1 Visualization: The "Masked Amine" Strategy
The following diagram illustrates the workflow for converting a resin-bound Glutamic Acid side chain into an allyl-amide using tert-butyl allylcarbamate.
Caption: Workflow for converting resin-bound carboxyls to allylamides using tert-butyl allylcarbamate as a stable amine source.
3.2 Protocol A: Generation of Peptide Allylamides (Side-Chain)
Objective: Convert a Glutamic Acid (Glu) or Aspartic Acid (Asp) side chain to an allylamide for subsequent RCM. Prerequisites: The peptide must be synthesized with an orthogonally protected Glu/Asp (e.g., Fmoc-Glu(ODmab)-OH or Fmoc-Glu(O-2-PhiPr)-OH ) that can be selectively deprotected without removing the N-terminal Fmoc or cleaving the peptide from the resin.
Materials:
-
Peptide-Resin (0.1 mmol scale)
-
tert-Butyl allylcarbamate (Sigma-Aldrich/Merck)
-
TFA (Trifluoroacetic acid)[1]
-
DCM (Dichloromethane)[2]
-
PyBOP or HATU (Coupling reagent)
-
DIPEA (Diisopropylethylamine)[2]
Step-by-Step Procedure:
-
Selective Side-Chain Deprotection:
-
Wash resin with DMF (3 x 5 mL).
-
Treat resin with 2% Hydrazine monohydrate in DMF (for ODmab removal) for 3 x 5 min. Note: Monitor UV to ensure complete removal of the protecting group.
-
Wash resin extensively: DMF (5x), DCM (5x), DMF (5x).[3]
-
Validation: Perform a Kaiser test.[3] The resin beads should remain colorless (N-terminus is Fmoc-protected), but the side chain COOH is now free (not detected by Kaiser, but available for coupling).
-
-
Preparation of Allylamine (The "Pop-Top" Method):
-
Rationale: We generate the volatile amine immediately before use.
-
In a glass vial, dissolve tert-butyl allylcarbamate (5.0 eq relative to resin loading) in 50% TFA/DCM (2 mL).
-
Stir for 30 minutes at room temperature. Evolution of CO₂ gas indicates Boc removal.
-
Evaporate the solvent under a stream of nitrogen (mild airflow) to remove excess TFA and DCM. The residue is the Allylamine·TFA salt .[2]
-
Immediate Use: Re-dissolve the residue in dry DMF (2 mL).
-
-
Coupling to Resin:
-
Add the Allylamine·TFA/DMF solution to the resin vessel.
-
Add HATU (5.0 eq) or PyBOP (5.0 eq).
-
Add DIPEA (10.0 eq) to neutralize the TFA salt and activate the coupling. Crucial: Ensure pH is basic (pH > 8) by spotting on wet litmus paper.
-
Shake/Agitate for 2–4 hours at room temperature.
-
-
Validation & Workup:
-
Drain and wash resin: DMF (5x), DCM (5x).[3]
-
QC Step: Since the product is an amide, standard colorimetric tests are difficult. A micro-cleavage of a resin sample followed by LC-MS is recommended to verify the mass shift corresponding to the conversion of -COOH to -CONH-Allyl (
Mass: +39 Da vs free acid, or -Mass of protecting group).
-
3.3 Protocol B: N-Terminal Capping (N-Allylation)
Objective: Install an allyl group on the N-terminus of the peptide chain (e.g., for Peptoid synthesis or N-terminal RCM). Note: Direct alkylation with allyl bromide is common, but using the carbamate ensures high purity if pre-synthesized building blocks are unavailable.
Method: In this context, tert-butyl allylcarbamate is best utilized to synthesize N-Allyl Glycine in solution, which is then coupled to the resin.
-
Solution Synthesis: React tert-butyl allylcarbamate with Bromoacetic acid (in the presence of mild base) to form N-Boc-N-Allyl-Glycine .
-
Coupling: Couple this building block to the resin using standard DIC/Oxyma protocols.
-
Result: A resin-bound N-allyl glycine with a Boc-protected secondary amine, ready for further elongation or cleavage.
Data Summary & Troubleshooting
| Parameter | Specification / Recommendation |
| Reagent Stability | Solid/Oil is stable at 4°C for >1 year. Hygroscopic. |
| Stoichiometry | Use 5–10 equivalents of the carbamate precursor to ensure rapid coupling. |
| Coupling Reagent | HATU or PyBOP preferred over DIC for amide formation with volatile amines. |
| Solvent System | DMF is preferred for coupling; DCM/TFA (1:1) for activation.[3][4] |
| Common Issue | Incomplete Coupling: Often due to insufficient neutralization of the Allylamine·TFA salt.[2][5] |
| Solution | Increase DIPEA to 12 eq or perform a "double couple" cycle. |
References
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Covalently Cross-Linked Peptide Helices by Ring-Closing Metathesis. Angewandte Chemie International Edition. Link
-
Miller, S. J., et al. (1995). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society. Link
-
BenchChem. (2025).[1][3] Application Notes: Use of Tert-butyl Carbamates in Peptide Synthesis. BenchChem Technical Library. Link
-
Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society. Link
-
Verdine, G. L., & Walensky, L. D. (2007). The Emerging Concept of Stapled Peptides. Clinical Cancer Research. Link
Sources
Application Note: Advanced Coupling Protocols for tert-Butyl Allylcarbamate
Executive Summary & Utility
tert-Butyl allylcarbamate (N-Boc-allylamine) is a pivotal building block in medicinal chemistry, serving as a masked precursor for homoallylic amines and non-natural amino acids. Its terminal alkene functionality allows for rapid diversification; however, its proximity to the carbamate nitrogen introduces specific reactivity challenges—namely, double-bond migration (isomerization to enamides) and catalyst chelation.
This guide provides two validated protocols for coupling tert-butyl allylcarbamate:
-
Ruthenium-Catalyzed Cross-Metathesis (CM): The preferred route for chain elongation with esters, ketones, or alkyl groups.
-
Palladium-Catalyzed Heck Arylation: The standard route for introducing aryl motifs, with specific controls for regioselectivity.[1]
Protocol A: Ruthenium-Catalyzed Cross-Metathesis (CM)[2]
Mechanistic Insight & Catalyst Selection
In the Grubbs classification system, tert-butyl allylcarbamate functions as a Type I olefin . It undergoes rapid homodimerization. To achieve high yields of the cross-product, it must be reacted with a Type II olefin (slow homodimerization, e.g., acrylates, styrenes) or used in excess with a Type I partner.
-
Catalyst Recommendation: Grubbs 2nd Generation (G-II) is the standard workhorse. However, for sterically demanding partners, Hoveyda-Grubbs 2nd Generation (HG-II) is recommended due to its higher thermal stability and resistance to chelation by the carbamate nitrogen.
-
The Isomerization Risk: Ruthenium hydrides (formed from catalyst decomposition) can isomerize the allyl carbamate into a remarkably stable (and unreactive) enamide. Prevention: Use high-purity solvents and consider adding 10 mol% 1,4-benzoquinone if isomerization is observed.
Step-by-Step Protocol
Target Reaction: Coupling tert-butyl allylcarbamate (1.5 equiv) with Methyl Acrylate (1.0 equiv).
Reagents:
-
tert-Butyl allylcarbamate (Type I Olefin)
-
Methyl Acrylate (Type II Olefin)
-
Dichloromethane (DCM), anhydrous, degassed
-
Grubbs 2nd Gen Catalyst (2–5 mol%)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.
-
Solvent Prep: Degas DCM by sparging with Argon for 15 minutes. Rationale: Oxygen accelerates catalyst decomposition, leading to Ru-hydride species that cause double-bond migration.
-
Dissolution: Charge the flask with Methyl Acrylate (1.0 equiv) and tert-Butyl allylcarbamate (1.5 equiv). Dissolve in DCM to reach a concentration of 0.2 M .
-
Note: Higher concentrations (up to 0.5 M) favor the reaction rate but may increase viscosity and homodimerization.
-
-
Catalyst Addition: Add Grubbs II catalyst (2.5 mol%) in one portion as a solid or dissolved in minimal degassed DCM.
-
Reaction: Heat to mild reflux (40 °C) for 4–12 hours. Monitor by TLC or LCMS.
-
Checkpoint: If conversion stalls at 50%, add a second portion of catalyst (1–2 mol%).
-
-
Quench & Purification (Crucial Step): See Section 2.3 for Ruthenium removal.
Ruthenium Scavenging (Self-Validating Clean-up)
Residual Ruthenium can catalyze decomposition of the product during storage. Do not rely solely on silica gel chromatography.
Method: DMSO/Silica Adsorption
-
Concentrate the crude reaction mixture.
-
Dissolve residue in minimal THF or DCM.
-
Add DMSO (50 equiv relative to catalyst) and Silica Gel (100 wt% relative to crude) .
-
Stir vigorously for 30 minutes. The DMSO coordinates Ru, which then binds irreversibly to the silica.
-
Filter through a Celite pad.[2] The filtrate is now ready for standard flash chromatography.
Workflow Visualization
Figure 1: Optimized workflow for Cross-Metathesis, highlighting the critical degassing and scavenging steps.
Protocol B: Palladium-Catalyzed Heck Arylation
Regioselectivity Challenges
In Heck reactions, tert-butyl allylcarbamate can yield two regioisomers:
-
Linear (Trans/E): The typical product of steric control.
-
Branched (Internal): Often favored if the nitrogen coordinates to Palladium (chelation control).
For most drug discovery applications, the Linear (E)-isomer is the target. The protocol below utilizes "Jeffery Conditions" (Phase Transfer Catalysis) which are proven to suppress double-bond migration and favor the linear product by accelerating the reaction at lower temperatures.
Step-by-Step Protocol (Jeffery Conditions)
Reagents:
-
Aryl Iodide (1.0 equiv)
-
tert-Butyl allylcarbamate (1.2 equiv)
-
Pd(OAc)₂ (2–5 mol%)
-
Tetrabutylammonium chloride (TBAC) (1.0 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equiv)
-
Solvent: DMF (anhydrous)
Workflow:
-
Assembly: In a sealable pressure vial, combine the Aryl Iodide, Carbamate, TBAC, and NaHCO₃.
-
Catalyst: Add Pd(OAc)₂. (Note: Ligand-free conditions are effective here due to the "cocktail" effect of TBAC stabilizing the Pd-nanoclusters).
-
Solvent: Add DMF (0.3 M concentration).
-
Reaction: Heat to 80 °C .
-
Critical: Do not exceed 100 °C. High temperatures promote double-bond migration to the enamide (thermodynamic sink).
-
-
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF. Dry over MgSO₄.
Data Summary: Condition Comparison
| Feature | Protocol A: Metathesis | Protocol B: Heck (Jeffery) |
| Bond Formed | Alkene-Alkene (C=C) | Aryl-Alkene (Ar-C=C) |
| Primary Risk | Homodimerization | Regio-isomer mixtures |
| Key Reagent | Grubbs-II / Hoveyda-II | Pd(OAc)₂ / TBAC |
| Temp Limit | 40 °C (DCM Reflux) | < 80 °C (Prevent migration) |
| Purification | Requires Ru-scavenging | Standard Aqueous Workup |
Troubleshooting Guide (Self-Validating Logic)
-
Observation: Reaction turns black immediately upon catalyst addition (Metathesis).
-
Cause: Solvent was not degassed; rapid oxidative decomposition of Ru-carbene.
-
Fix: Repeat with rigorous sparging (Argon, 15 mins).
-
-
Observation: Formation of Enamide (Double bond shifts next to Nitrogen).
-
Cause: Presence of Ru-Hydride species or excessive heat in Heck reaction.
-
Fix: In Metathesis, add 1,4-benzoquinone (10 mol%). In Heck, lower temp to 60 °C and extend time.
-
-
Observation: Low yield in Metathesis despite full consumption of starting material.
-
Cause: Homodimerization of the carbamate (Type I olefin).
-
Fix: Add the tert-butyl allylcarbamate slowly (syringe pump) to the reaction mixture containing the Type II partner.
-
References
-
Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society.
- Foundational text for Type I/II olefin classific
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001). "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions." Organic Letters.
- Establishes the DMSO/Silica scavenging protocol.
-
Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters.
- Original description of phase-transfer conditions for Heck coupling.
-
Olofsson, K., Larhed, M., & Hallberg, A. (2000).[1] "Highly Regioselective Palladium-Catalyzed β-Arylation of N,N-Dialkylallylamines." The Journal of Organic Chemistry.
- Discusses regioselectivity issues in allylamine couplings.
Sources
Advanced Bioconjugation Strategies: tert-Butyl Allylcarbamate as a Masked Heterobifunctional Linker
Executive Summary
tert-Butyl allylcarbamate (also known as N-Boc-allylamine ) is a versatile, heterobifunctional linker precursor used to introduce a bioorthogonal alkene handle into biomolecules or surfaces. Its utility stems from the orthogonality of its two functional groups:
-
The Allyl Group (Alkene): Stable under standard nucleophilic/electrophilic conditions; reactive via radical-mediated Thiol-Ene "Click" chemistry or Olefin Metathesis .
-
The Boc-Protected Amine: Inert to radical and oxidative conditions; reveals a primary amine (
) upon acidic deprotection, enabling conjugation to activated esters (NHS) or carboxylic acids.
This guide details the protocols for utilizing tert-Butyl allylcarbamate to synthesize stable thioether-linked bioconjugates, offering superior stability compared to traditional maleimide chemistries.
Chemical Mechanism & Rationale[1][2][3]
The "Masked" Linker Concept
Unlike pre-functionalized linkers (e.g., SMCC), tert-Butyl allylcarbamate is a "pro-linker." It allows researchers to perform chemistry in stages, preventing self-polymerization or premature hydrolysis.
-
CAS Number: 78888-18-3
-
Molecular Formula:
-
Key Advantage: The resulting thioether bond formed via thiol-ene coupling is chemically stable in plasma, unlike maleimide-thiol adducts which can undergo retro-Michael exchange.
Reaction Pathways
The molecule supports two primary workflows depending on which end of the linker attaches to the target first:
-
Amine-First (Handle Installation): Deprotect Boc
Conjugate Amine to Protein Allyl group remains available for Thiol-Ene click. -
Allyl-First (Scaffold Functionalization): React Allyl with Thiol-Surface
Deprotect Boc Amine available for Ligand capture.
Figure 1: Dual workflows for tert-Butyl allylcarbamate. Path A is preferred for protein modification; Path B is common for surface engineering.
Experimental Protocols
Protocol A: Amine-Directed Installation (Protein Functionalization)
Objective: Convert a protein's surface lysine residues into reactive allyl handles for subsequent drug/tag attachment.
Materials
-
tert-Butyl allylcarbamate
-
Dichloromethane (DCM)
-
Protein of interest (in PBS, pH 7.4)
-
Crosslinker: DSG (Disuccinimidyl glutarate) or similar homobifunctional NHS ester (if converting free allylamine to an NHS-reactive form in situ) OR use the free allylamine to react with activated carboxyls.
-
Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)
-
UV Light Source (365 nm)
Step 1: Deprotection of tert-Butyl Allylcarbamate
Note: The Boc group must be removed to generate the reactive primary amine.
-
Dissolve 100 mg of tert-Butyl allylcarbamate in 1 mL DCM.
-
Add 1 mL TFA slowly (Final concentration 50% v/v).
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor: CO2 gas evolution indicates reaction progress.
-
Evaporate solvent under vacuum/nitrogen stream to remove excess TFA.
-
Critical Step: The product is now Allylamine trifluoroacetate salt. Resuspend in dry DMF and neutralize with an equimolar amount of Triethylamine (TEA) immediately before use to generate the free base.
Step 2: Conjugation to Protein (Two-Step Method)
Since allylamine is not an NHS ester, we use a homobifunctional linker (e.g., DSG) to attach it to the protein, or react it with surface carboxyls using EDC. Scenario: Attaching Allylamine to Protein Carboxyls (EDC/NHS pathway).
-
Activate Protein Carboxyls: Add EDC (10 eq) and Sulfo-NHS (25 eq) to Protein (1 mg/mL in MES buffer pH 6.0). React for 15 mins.
-
Buffer Exchange: Desalt into PBS pH 7.4 using a Zeba spin column to remove excess EDC.
-
Conjugation: Add the neutralized Allylamine (from Step 1, 50 eq excess) to the activated protein.
-
Incubate: 2 hours at RT.
-
Purification: Dialyze or desalt to remove excess allylamine.
-
Result:Allyl-Protein Conjugate .
-
Step 3: Thiol-Ene "Click" Reaction[3]
-
Mix Allyl-Protein (10 µM) with Thiol-Ligand (e.g., Thiol-PEG-Biotin, 100 µM, 10 eq).
-
Add Photoinitiator (LAP) to a final concentration of 0.05% (w/v).
-
Deoxygenate: Briefly purge the vial with Nitrogen or Argon for 30 seconds (Oxygen inhibits radical propagation).
-
Irradiate: Expose to 365 nm UV light (approx. 10 mW/cm²) for 5–15 minutes.
-
Validation: Analyze via SDS-PAGE or Mass Spectrometry.
Protocol B: Thiol-Directed Surface Functionalization
Objective: Create an amine-functionalized surface from a thiol-bearing material (e.g., thiol-silica or polymer monolith).
Materials
-
Thiol-functionalized surface/beads
-
tert-Butyl allylcarbamate (kept Boc-protected)
-
Thermal Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Toluene or DMF
Step 1: Radical Thiol-Ene Addition
-
Suspend Thiol-beads in degassed DMF.
-
Add tert-Butyl allylcarbamate (10–20 eq relative to surface thiol groups).
-
Add AIBN (0.1 eq).
-
Heat to 65–70°C for 4–12 hours under inert atmosphere (Argon).
-
Wash beads extensively with DMF and Methanol to remove unreacted linker.
Step 2: On-Surface Deprotection
-
Treat beads with 25% TFA in DCM (or 4M HCl in Dioxane) for 30 minutes.
-
Wash with DCM, then 5% Diisopropylethylamine (DIPEA) in DMF to neutralize the ammonium salt.
-
Result:Primary Amine Surface , ready for peptide coupling or NHS-ester capture.
-
Quantitative Analysis & Troubleshooting
Reaction Monitoring
| Method | Analyte | Expected Result |
| Ellman's Test | Free Thiols | Decrease in absorbance at 412 nm after Thiol-Ene reaction (indicates consumption of thiols). |
| TNBS Assay | Free Amines | Positive (Orange/Red) only after Boc deprotection. Negative before deprotection. |
| 1H NMR | Alkene Protons | Disappearance of multiplet signals at 5.1–5.9 ppm confirms successful thiol-ene addition. |
Troubleshooting Guide
-
Problem: Low Conjugation Yield (Thiol-Ene Step).
-
Cause: Oxygen inhibition.
-
Solution: Ensure rigorous degassing of buffers/solvents. Increase photoinitiator concentration slightly (up to 0.1%).
-
-
Problem: Protein Precipitation.
-
Cause: Excessive hydrophobicity from the Boc group (if not deprotected first) or crosslinking.
-
Solution: Ensure Boc is removed before protein interaction if solubility is an issue. Use a PEGylated spacer if the allylamine is too short.
-
-
Problem: Incomplete Boc Deprotection.
-
Cause: TFA concentration too low or time too short.
-
Solution: Use 50% TFA/DCM. Ensure the carbamate is fully dissolved.
-
References
-
Sigma-Aldrich. (n.d.). N-Boc Deprotection Protocol. Retrieved from
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (TFA).[1][2][7][9] Retrieved from
-
National Institutes of Health (NIH). (2012). Sunlight-Mediated Thiol–Ene/Yne Click Reaction. PMC. Retrieved from
-
National Institutes of Health (NIH). (2014). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation. PMC. Retrieved from
-
BenchChem. (2025).[10] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from
-
Raines Lab. (2008). Olefin metathesis for chemical biology. Current Opinion in Chemical Biology. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl Allylcarbamate Coupling
Welcome to the technical support center for the optimization of tert-butyl allylcarbamate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to make informed decisions in your research.
The palladium-catalyzed coupling of tert-butyl allylcarbamate, a key transformation in organic synthesis, often involves the Buchwald-Hartwig amination of an allyl electrophile.[1][2][3] This reaction forms a crucial C-N bond, but like many cross-coupling reactions, it can be sensitive to various parameters. This guide will walk you through common challenges and their solutions.
Troubleshooting Guide: A Deeper Dive
Here, we address specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.
Low or No Product Yield
Question 1: I am not seeing any product formation, or the yield is very low. What are the most likely causes and how can I address them?
Answer: Low or no product yield in a Buchwald-Hartwig amination of tert-butyl allylcarbamate can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of this reaction. Its activity can be compromised by:
-
Oxidation of the Palladium(0) Active Species: The catalytic cycle relies on the Pd(0) state. Exposure to air can oxidize the catalyst, rendering it inactive.
-
Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent thoroughly before use.
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[1] For the coupling of a sterically hindered nucleophile like tert-butyl allylcarbamate, a bulky, electron-rich phosphine ligand is often required.
-
-
Suboptimal Base: The base is crucial for the deprotonation of the carbamate, allowing it to act as a nucleophile.
-
Solution: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this reaction.[5] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective.[4]
-
-
Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction for any signs of decomposition of your starting materials or product.
-
-
Poor Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally good choices for Buchwald-Hartwig reactions.[4]
-
Formation of Side Products
Question 2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Homocoupling of the Allyl Electrophile: This can occur if the oxidative addition of the allyl electrophile to the palladium center is followed by a reaction with another molecule of the electrophile instead of the carbamate.
-
Solution: This is often a sign of slow transmetalation or nucleophilic attack. Optimizing the ligand and base to accelerate the desired C-N bond formation can help. Using a slightly higher concentration of the tert-butyl allylcarbamate may also favor the desired reaction.
-
-
β-Hydride Elimination: If your allyl electrophile has a hydrogen atom beta to the leaving group, β-hydride elimination can occur after oxidative addition, leading to the formation of a diene and a palladium hydride species.
-
Solution: The choice of a bulky ligand can disfavor the conformation required for β-hydride elimination.[6] Running the reaction at a lower temperature, if feasible, can also reduce the rate of this side reaction.
-
-
Deallylation of the Product: The product, an N-allyl carbamate, can potentially undergo palladium-catalyzed deallylation, especially in the presence of nucleophiles.[7]
-
Solution: This is more likely to occur if the reaction is left for an extended period after completion. Careful monitoring of the reaction progress by TLC or LC-MS and working up the reaction promptly once the starting material is consumed is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the coupling of tert-butyl allylcarbamate?
A1: While the optimal system can be substrate-dependent, a good starting point is a combination of a palladium(0) precursor like Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand such as XPhos or t-BuXPhos.[4][5] These ligands are known to promote the coupling of sterically hindered amines and amides.
Q2: Which base should I use for this reaction?
A2: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a widely used and effective base for Buchwald-Hartwig aminations involving carbamates.[5] Cesium carbonate (Cs₂CO₃) is another good option, particularly in cases where a milder base is needed to avoid side reactions with sensitive functional groups.[4]
Q3: What are the best solvents for this coupling reaction?
A3: Anhydrous, non-polar aprotic solvents are preferred. Toluene and 1,4-dioxane are the most common choices.[4] It is crucial to use anhydrous solvents to prevent quenching of the base and deactivation of the catalyst.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of your starting materials. For more quantitative analysis and to check for the formation of side products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.
Q5: What is a typical work-up and purification procedure for the product?
A5: After the reaction is complete, it is typically cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine to remove the inorganic salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is usually purified by column chromatography on silica gel.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Coupling of tert-Butyl Allylcarbamate
Caption: General workflow for the palladium-catalyzed coupling of tert-butyl allylcarbamate.
Materials:
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
tert-Butyl allylcarbamate
-
Allyl electrophile (e.g., allyl bromide, allyl tosylate)
-
Anhydrous solvent (e.g., toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the tert-butyl allylcarbamate (1.0-1.2 equivalents) and the allyl electrophile (1.0 equivalent).
-
Add the anhydrous solvent via a syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos (4.8 mol%) | A bulky, electron-rich ligand that promotes reductive elimination.[4] |
| Base | NaOtBu (1.5 equiv) | A strong, non-nucleophilic base suitable for carbamate deprotonation.[5] |
| Solvent | Anhydrous Toluene | A non-polar, aprotic solvent that is standard for this reaction type.[4] |
| Temperature | 100 °C | A good starting temperature to ensure sufficient activation energy. |
| Concentration | 0.1 M | A standard concentration for many cross-coupling reactions. |
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
This guide provides a comprehensive starting point for optimizing your tert-butyl allylcarbamate coupling reactions. Remember that every substrate is unique, and some level of optimization will likely be necessary. By understanding the underlying principles, you are well-equipped to troubleshoot any challenges that may arise.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. dspace.mit.edu [dspace.mit.edu]
challenges in the purification of tert-Butyl allylcarbamate derivatives
This guide serves as a specialized technical support resource for researchers working with tert-Butyl allylcarbamate (TBAC) derivatives. These intermediates are ubiquitous in nitrogen protection strategies and Ring-Closing Metathesis (RCM), yet they present unique purification hurdles due to the acid-lability of the Boc group and the restricted rotation of the carbamate bond.
Status: Operational | Tier: Level 3 (Senior Scientist Support)
Introduction: The TBAC Paradox
tert-Butyl allylcarbamates are deceptive. They appear stable but often degrade during standard purification or yield confusing spectral data. This guide addresses the three most common support tickets we receive: Silica-Induced Decomposition , Visualization Failures , and NMR Signal Splitting (Rotamers) .
Module 1: Chromatography Survival Guide
Issue: "My crude NMR showed 95% product, but after the column, I recovered only 60% and found a new polar impurity."
The Root Cause: Silica Acidity
Standard silica gel (SiO2) is weakly acidic (pH ~4-5). The tert-butyl carbamate (Boc) group is acid-labile. While generally stable to weak acids, the high surface area of silica gel combined with prolonged contact time (slow columns) can catalyze the cleavage of the Boc group, releasing isobutylene and the free amine (often the polar impurity you see at the baseline).
Protocol: The "Buffered Silica" Method
To prevent on-column deprotection, you must neutralize the stationary phase.
Step-by-Step Neutralization:
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes).
-
The Base Spike: Add 1% v/v Triethylamine (Et3N) to the slurry. Swirl for 5 minutes.
-
Packing: Pour the column.
-
The Flush: Flush the column with 2-3 column volumes (CV) of the neutral eluent (without Et3N) before loading your sample.
-
Why? Excess Et3N in the eluent can cause "streaking" of the product or form salts with acidic impurities. The goal is to coat the silica's active sites, not to run a basic mobile phase.
-
Workflow Visualization
The following diagram illustrates the critical control points for preventing Boc cleavage during chromatography.
Caption: Logic flow for neutralizing silica gel to prevent acid-catalyzed Boc deprotection.
Module 2: Visualization (The "Invisible" Product)
Issue: "I cannot see my spots on the TLC plate under UV light."
The Root Cause: Lack of Chromophore
Simple tert-butyl allylcarbamates lack a conjugated pi-system. The allyl double bond (isolated) and the carbonyl group absorb very weakly in the UV range (typically <210 nm), which is often obscured by solvent cutoff.
Solution: Chemical Staining
You must rely on destructive visualization. Use the table below to select the correct stain based on your specific derivative.
| Stain Reagent | Mechanism | Appearance | Applicability |
| KMnO4 (Basic) | Oxidizes the allyl double bond (syn-dihydroxylation). | Yellow spots on purple background.[1] | Best Choice. Highly sensitive for the allyl group. Does not require heating. |
| Ninhydrin | Reacts with free amines. | Red/Brown spots (requires strong heating). | Good. Heating the plate cleaves the Boc group in situ, releasing the amine which then reacts with Ninhydrin. |
| Iodine (I2) | Reversible intercalation into lipophilic zones. | Brown spots on yellow background. | Fair. Works for most organics but is non-specific and transient. |
| UV (254 nm) | Fluorescence quenching. | Dark spots on green background. | Poor. Only works if your "R" group contains an aromatic ring. |
Module 3: NMR Troubleshooting (The Rotamer Phantom)
Issue: "My column was clean, but the NMR shows split peaks (e.g., two singlets for the t-Butyl group). Is my compound impure?"
The Root Cause: Restricted Rotation (Rotamers)
This is the most frequent "false alarm" in carbamate chemistry. The N-C(O) bond has partial double-bond character due to resonance. This restricts rotation, creating two distinct conformers (rotamers) that interchange slowly on the NMR timescale at room temperature.
-
Observation: You will see peak doubling (often in a 60:40 or 70:30 ratio) or broad, undefined multiplets.
-
Verification: Run the NMR at elevated temperature (e.g., 50°C or 323 K). As thermal energy increases, the rotation becomes faster than the NMR timescale, and the peaks will coalesce into sharp singlets.
Mechanism Visualization
Caption: Dynamic equilibrium of carbamate rotamers and its effect on NMR signals.
Module 4: Thermal Handling & Distillation
Issue: "Can I distill my product to purify it?"
The Risk: Thermal Cleavage
While TBACs are liquids, distillation is high-risk. The Boc group undergoes thermal decomposition (thermolysis) at temperatures >150°C (and sometimes lower depending on the substrate), releasing isobutylene and CO2.
Protocol for Distillation:
-
Vacuum is King: Do not attempt atmospheric distillation. You must use high vacuum (<0.5 mmHg).
-
Temperature Limit: Keep the pot temperature below 80°C . If the boiling point is higher than this, revert to column chromatography.
-
Apparatus: Use a Kugelrohr apparatus for short-path distillation to minimize thermal exposure time.
References
-
Greene's Protective Groups in Organic Synthesis : Wuts, P. G. M.[2][3][4] Protection for the Amino Group: Carbamates. Wiley-Interscience.[4] (Detailed stability data of Boc groups).
-
Silica Gel Acidity & Boc Cleavage : Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron. (Discusses silica-induced cleavage).
-
Rotamerism in Carbamates : Wiberg, K. B., et al. (1987). Rotational barriers in amides and carbamates. Journal of the American Chemical Society.[5] (Fundamental physics of the N-C bond rotation).
-
TLC Visualization Reagents : Merck KGaA. TLC Visualization Reagents and Methods. (Protocols for KMnO4 and Ninhydrin stains).
Sources
stability issues of tert-Butyl allylcarbamate under acidic conditions
Subject: Stability & Handling of tert-Butyl Allylcarbamate (N-Boc-allylamine) under Acidic Conditions Document ID: TS-BOC-ALLYL-001 Last Updated: October 26, 2023 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]
Executive Summary: The Stability Paradox
tert-Butyl allylcarbamate is a critical building block for introducing allylic amines into complex scaffolds.[1] However, it presents a dual challenge:
-
Acid Lability: The Boc group is designed to cleave under acidic conditions, but premature cleavage on silica or during mild acidic workups leads to degradation.[1]
-
Product Volatility: The deprotected product, allylamine, has a boiling point of ~53°C. If you basify and rotovap, you will lose your product. [1]
This guide provides the mechanistic understanding and protocols required to handle this reagent without yield loss.
Module 1: The Mechanism of Failure
Understanding why the molecule degrades is the first step to preventing it. Under acidic conditions (pH < 4), the Boc group undergoes acid-catalyzed cleavage.[1][2]
The "Cation Trap" Risk
The cleavage generates a tert-butyl cation , a potent electrophile.[1] In many substrates, this cation forms isobutylene gas and leaves.[1][3] However, in tert-butyl allylcarbamate, the allyl double bond acts as a nucleophile.[1] Without a scavenger, the tert-butyl cation can alkylate the allyl group, leading to complex mixtures of alkylated side products rather than the desired amine.[1]
Visualizing the Pathway
Figure 1: Mechanistic pathway of Boc cleavage showing the divergence between successful deprotection and side-reaction alkylation.[1]
Module 2: Critical Stability Data
The following data summarizes the stability of tert-butyl allylcarbamate across various conditions.
| Condition | Stability Status | Half-Life (Approx.) | Recommendation |
| TFA / DCM (1:1) | Unstable (Deprotection) | < 15 min | Use for intentional deprotection.[1] |
| 4M HCl in Dioxane | Unstable (Deprotection) | < 5 min | Preferred method for salt isolation.[1] |
| Silica Gel (untreated) | Moderately Unstable | Hours to Days | Avoid. Silica is slightly acidic (Lewis acid sites).[1] Flash chromatography can lead to streaking and mass loss.[1] |
| Acetic Acid (10% aq) | Slowly Degrades | Hours | Avoid prolonged exposure.[1] |
| Basic (NaOH/NaHCO3) | Stable | Indefinite | Safe for workup of protected material.[1] |
Module 3: Optimized Deprotection Protocols
Protocol A: The Scavenger Method (TFA)
Best for: When the amine will be used immediately in a subsequent step.
The Logic: We add Triethylsilane (TES) or water to act as a "cation sink," intercepting the tert-butyl cation before it can attack the allyl double bond.
-
Dissolve: Dissolve tert-butyl allylcarbamate (1.0 equiv) in DCM (0.1 M concentration).
-
Add Scavenger: Add Triethylsilane (2.0 equiv) or H₂O (5% v/v).
-
Note: TES is preferred for strictly anhydrous steps; water is sufficient for general use.[1]
-
-
Acidify: Add Trifluoroacetic Acid (TFA) dropwise (10–20 equiv).[1]
-
Monitor: Stir at 0°C to RT. Monitor by TLC (stain with Ninhydrin; UV may be weak).[1]
-
Workup (CRITICAL):
Protocol B: The Precipitation Method (HCl)
Best for: Isolating a stable, storable solid.
The Logic: HCl in dioxane is anhydrous.[1] The resulting ammonium salt is often insoluble in ether/dioxane, allowing you to filter it off directly, bypassing the evaporation risk.[1]
-
Dissolve: Dissolve substrate in dry Et₂O or Dioxane (0.2 M).[1]
-
Acidify: Add 4M HCl in Dioxane (5–10 equiv) at 0°C.
-
Precipitate: Stir at RT. The solution should become cloudy as Allylamine·HCl precipitates.[1]
-
Isolate:
-
Store: Store as the HCl salt in a desiccator.
Troubleshooting & FAQs
Q1: My product disappeared after rotovapping. What happened?
Diagnosis: You likely basified the reaction mixture (e.g., NaHCO₃ wash) and then evaporated the solvent.[1] Root Cause: Free allylamine boils at ~53°C. It co-evaporates with DCM or Ethyl Acetate.[1] Solution: Always handle the product as the TFA or HCl salt during concentration. If you must use the free base, use it in solution without evaporating to dryness.[1]
Q2: I see a "smear" on my TLC plate during purification of the protected starting material.
Diagnosis: On-column deprotection. Root Cause: The acidic silanols on silica gel are cleaving the Boc group during the run. Solution: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes before loading your sample.[1] This neutralizes the acid sites.[1]
Q3: I have extra peaks in my NMR after TFA deprotection (tert-butyl signals remain).
Diagnosis: Alkylation of the allyl group. Root Cause: The tert-butyl cation reacted with the alkene. Solution: You did not use a scavenger. Repeat the reaction using Protocol A with Triethylsilane or water.
Q4: Can I use aqueous HCl?
Answer: Yes, but evaporation is difficult.[1] Water has a high boiling point, and removing it requires heat, which can degrade the salt or sublime it.[1] Anhydrous conditions (Protocol B) are superior for isolation.[1]
Interactive Troubleshooting Flowchart
Use this decision tree to determine the correct workflow for your experiment.
Figure 2: Decision tree for selecting the correct deprotection and isolation strategy.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]
-
Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of tert-Butyl and tert-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid.[1] Int. J. Pept.[1] Protein Res.[1]1978 , 12, 258–268.[1] (Foundational work on scavenging t-butyl cations).
-
Han, G.; Tam, A.; Frank, S. tert-Butyl Cation Scavenging in Boc Deprotection.[1] Organic Process Research & Development. (General reference for scavenger efficiency).
-
Sigma-Aldrich (Merck) .[1] Allylamine Hydrochloride Product Safety & Handling. (Verifies volatility and salt stability data).
Sources
Technical Support Center: Troubleshooting Low Yields in tert-Butyl Allylcarbamate Synthesis
Welcome to our dedicated technical support guide for the synthesis of tert-Butyl allylcarbamate. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this common yet sometimes troublesome transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you to not only solve your immediate issues but also to build a more robust understanding of the reaction.
Introduction: The Challenge of Boc-Protecting a Volatile Amine
The synthesis of tert-butyl allylcarbamate, a key building block in many synthetic routes, is most commonly achieved by the N-protection of allylamine using di-tert-butyl dicarbonate (Boc anhydride). While seemingly straightforward, this reaction is fraught with potential pitfalls that can lead to disappointing yields. The primary culprits are the inherent properties of the starting materials and the subtleties of the reaction conditions. Allylamine is a volatile and highly reactive nucleophile, while Boc anhydride is sensitive to both temperature and moisture. This guide will address the most common questions and issues encountered during this synthesis, providing you with the knowledge to optimize your reaction for high yield and purity.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My yield of tert-butyl allylcarbamate is consistently low. What are the most likely causes?
Low yields in this synthesis can typically be traced back to one or more of the following factors:
-
Loss of Allylamine: Allylamine has a boiling point of 53-56 °C, making it highly volatile. Significant loss of this starting material can occur during handling, setup, and even during the reaction if not properly contained, leading to an effective excess of Boc anhydride and a lower than expected yield.
-
Side Reactions: Several side reactions can compete with the desired N-Boc formation, consuming your starting materials and complicating purification. The most common of these are:
-
Formation of N,N-di-Boc-allylamine: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second Boc group can be added to the nitrogen atom.
-
Urea Formation: If the Boc anhydride degrades to form isocyanate, this can react with the starting allylamine or the product to form urea byproducts.
-
Oligomerization/Polymerization of Allylamine: Although less common under these conditions, the reactive nature of allylamine can lead to self-condensation.
-
-
Degradation of Boc Anhydride: Di-tert-butyl dicarbonate is sensitive to moisture and can decompose at elevated temperatures. Using old or improperly stored Boc anhydride can significantly reduce the amount of active reagent available for the reaction.
-
Inefficient Work-up and Purification: The product, tert-butyl allylcarbamate, has some water solubility. Aggressive or improper aqueous work-up can lead to loss of product into the aqueous phase. Additionally, incomplete extraction or suboptimal purification techniques can result in a lower isolated yield.
Question 2: How can I minimize the loss of volatile allylamine?
Addressing the volatility of allylamine is critical for achieving a good yield. Here are some practical tips:
-
Use Freshly Distilled or High-Purity Allylamine: Impurities can interfere with the reaction.
-
Cool the Reaction Vessel: Before adding the allylamine, cool the reaction vessel in an ice bath (0 °C). This will reduce its vapor pressure.
-
Sub-surface Addition: If possible, add the allylamine via a syringe below the surface of the solvent.
-
Work in a Well-Ventilated Fume Hood: This is crucial for safety and to prevent loss of the amine to the atmosphere.
-
Consider Using a Salt of Allylamine: While this requires an extra step to liberate the free amine in situ with a base, it can be a more controlled way to introduce the reagent.
Question 3: What are the optimal reaction conditions (solvent, base, temperature) to maximize my yield?
The choice of reaction conditions is a balance between achieving a reasonable reaction rate and minimizing side reactions.[1]
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system (e.g., DCM/water). | These aprotic solvents are generally effective. A biphasic system with a mild inorganic base can be very clean. |
| Base | Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH, dilute), Triethylamine (TEA), or 4-Dimethylaminopyridine (DMAP). | A mild base like NaHCO₃ in a biphasic system is often sufficient to neutralize the acid byproduct without promoting side reactions.[1] TEA is a common organic base. DMAP is a more potent catalyst but can sometimes promote side reactions if not used carefully.[1] |
| Temperature | 0 °C to room temperature. | Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy. This helps to control the initial exotherm and minimize the loss of allylamine. |
| Stoichiometry | 1.0 - 1.1 equivalents of Boc anhydride per equivalent of allylamine. | A slight excess of Boc anhydride can help to drive the reaction to completion, but a large excess can lead to the formation of the di-Boc byproduct. |
Detailed Experimental Protocols
Protocol 1: Standard Synthesis of tert-Butyl Allylcarbamate
This protocol is a reliable starting point for the synthesis, with an expected yield of 85-95%.
Materials:
-
Allylamine (freshly distilled)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add allylamine (1.0 eq.).
-
Dissolve the allylamine in dichloromethane (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of dichloromethane.
-
Add the Boc₂O solution dropwise to the cooled allylamine solution over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the allylamine.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
If the crude product contains significant impurities, flash column chromatography is an effective purification method.[2]
Materials:
-
Crude tert-butyl allylcarbamate
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexanes).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a suitable solvent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-butyl allylcarbamate.
Visualizing the Process
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][4]
Caption: Mechanism of Boc protection of allylamine.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the issue.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: tert-Butyl Allylcarbamate Workup & Purification
Case ID: TBAC-001-REFINE
Status: Active
Assigned Specialist: Senior Application Scientist
Executive Summary
tert-Butyl allylcarbamate (N-Boc-allylamine) acts as a "Janus" molecule in organic synthesis: it possesses a robust protecting group (Boc) ensuring stability against nucleophiles and bases, while offering a reactive terminal alkene for olefin metathesis or cross-coupling.
This guide addresses the three most critical failure points reported by researchers: Ruthenium contamination post-metathesis, incomplete deprotection (or cation scavenging issues), and purification losses due to amphiphilic behavior.
Module 1: Post-Metathesis Cleanup (The "Heavy Metal" Problem)
Context: When tert-butyl allylcarbamate is used in Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM), residual Ruthenium (Ru) from Grubbs catalysts can chelate to the carbamate nitrogen, resulting in dark, toxic oils that resist crystallization and complicate NMR analysis.
Troubleshooting Guide: Ruthenium Removal
Q: My product remains a dark brown oil after chromatography. How do I remove the residual Ruthenium?
A: Standard silica chromatography is often insufficient because Ru-carbene complexes can streak alongside polar carbamates. You must chemically modify the Ru species to alter its solubility profile before filtration.
Recommended Protocols (Select based on scale):
| Method | Reagent | Mechanism | Best For | Protocol |
| The "Grubbs" Wash | THMP (Tris(hydroxymethyl)phosphine) | Ligand exchange creates water-soluble Ru complexes. | Large Scale (>1g) | Treat organic layer with 20 mol% THMP (aq) at 60°C for 12h. Wash with water.[1][2] |
| The "Paquette" Oxidation | Pb(OAc)₄ (Lead Tetraacetate) | Oxidizes Ru to insoluble species. | Small Scale (<100mg) | Add 1.5 eq Pb(OAc)₄ to reaction; stir 12h. Filter through silica.[1] (Warning: Toxic) |
| The Polar Shift | DMSO / Silica | DMSO coordinates Ru, trapping it on silica. | Routine / Med. Scale | Add 5 eq DMSO; stir 12h. Flash chromatography directly. |
| Adsorption | Activated Carbon / Celite | Physical adsorption. | Crude cleanup | Reflux with activated carbon (50 wt%) in toluene for 1h; filter hot. |
Workflow Visualization: Ru-Scavenging Logic
Caption: Decision tree for removing Ruthenium byproducts based on scale and reagent availability.
Module 2: The Deprotection Protocol (Controlled Chaos)
Context: Removing the Boc group requires acid.[3][4][5][6] However, the tert-butyl cation (
FAQ: Acidolysis & Scavenging
Q: I see a "t-butyl" peak in NMR even after deprotection. Is my reaction incomplete?
A: It is likely incomplete, or you have re-alkylation. The
-
Mechanism:
-
The Fix: Add a "scavenger" that is more nucleophilic than your amine or alkene.
Q: Which acid cocktail should I use? A:
-
Standard (TFA/DCM): Use 1:1 TFA:DCM. Add 2.5% Triethylsilane (TES) or Water as a scavenger. The water traps
-Bu as -butanol; TES traps it as isobutane (gas). -
Anhydrous (HCl/Dioxane): Use 4M HCl in Dioxane. This precipitates the amine as a hydrochloride salt (
) immediately, protecting it from alkylation.
Protocol: High-Fidelity Boc Removal
-
Dissolve substrate in DCM (
M). -
Add Triethylsilane (2-5 eq) . Critical Step.
-
Add TFA dropwise at
C until ratio is 1:1 or 1:2 (v/v). -
Warm to RT and stir. Monitor by TLC (stain with Ninhydrin; UV may be weak).
-
Workup: Concentrate in vacuo. Do not heat above
C (avoids polymerization). Co-evaporate with toluene 3x to remove residual TFA.
Module 3: Extraction & Purification (The "Rag Layer" War)
Context: tert-Butyl allylcarbamate derivatives are often amphiphilic. During aqueous workup, they can stabilize emulsions (rag layers) or partition into the aqueous phase if the pH is incorrect.
Troubleshooting: Phase Separation
Q: I have a persistent emulsion during extraction. What do I do? A: Carbamates act as weak surfactants.
-
Immediate Fix: Filter the entire biphasic mixture through a pad of Celite . This breaks the surface tension physically.
-
Chemical Fix: Saturate the aqueous layer with NaCl (Brine). If using DCM, try switching to EtOAc/Hexane mixes which separate faster from water.
Q: My compound streaks on the silica column. A:
-
For N-Boc protected: The carbamate proton is slightly acidic. Pre-wash the column with 1% Triethylamine (TEA) in Hexane, or add 0.5% TEA to your eluent.
-
For Free Amine (deprotected): Use DCM:MeOH:NH
OH (90:10:1). The ammonia keeps the amine deprotonated and tightens the band.
Visualizing the Purification Pathway
Caption: Chromatography selection logic based on compound behavior and protecting group status.
References
-
Ruthenium Removal (THMP Method)
- Maynard, H. D.; Grubbs, R. H. "Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products." Tetrahedron Letters, 1999, 40, 4137–4140.
-
Ruthenium Removal (Paquette Method)
- Paquette, L. A.; et al. "A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions." Organic Letters, 2000, 2, 1259.
-
Boc Deprotection & Scavenging
-
Wuts, P. G. M.; Greene, T. W.[7] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (Chapter 7: Protection for the Amino Group).
-
-
Chromatography of Amines
- Reich, H. J. "Common Problems with Flash Chromatography.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Improving the Solubility of tert-Butyl Allylcarbamate (Alloc-carbamate) Protected Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with tert-butyl allylcarbamate (Alloc-carbamate) protected intermediates. Our focus is on providing practical, field-proven insights grounded in chemical principles to enhance your experimental success.
Introduction: The Solubility Challenge with Alloc-Protected Intermediates
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in organic synthesis, particularly in peptide and natural product synthesis, due to its stability under various conditions and its unique deprotection method using palladium catalysis.[1][2] However, the introduction of the Alloc group, which combines a bulky tert-butyl moiety with an allyl group, can significantly alter the physicochemical properties of a molecule. This often leads to decreased solubility in common organic solvents, posing significant challenges during reaction setup, workup, and purification.
Poor solubility can result in incomplete reactions, difficult purification, and low yields. Understanding the underlying causes and having a systematic approach to solvent selection and optimization is crucial for overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does adding a tert-Butyl allylcarbamate protecting group often decrease the solubility of my intermediate?
A: The decrease in solubility is primarily due to a combination of factors related to the structure of the Alloc group:
-
Increased Molecular Weight and Size: The addition of the C8H15NO2 group significantly increases the molecular weight and steric bulk of the intermediate.[3][4]
-
Reduced Polarity: The tert-butyl group is highly nonpolar (hydrophobic). While the carbamate group itself has polar character, the overall effect of the Alloc group is often a reduction in the molecule's polarity, making it less soluble in polar solvents.[5]
-
Disruption of Intermolecular Interactions: The parent molecule may have hydrogen bonding capabilities (e.g., a primary or secondary amine) that contribute to its solubility in protic solvents. The Alloc group masks this functionality, replacing those favorable interactions with weaker van der Waals forces.[6]
-
Crystal Packing: The rigid and bulky nature of the tert-butyl group can sometimes promote the formation of a highly stable and less soluble crystal lattice. Disrupting molecular planarity and symmetry can sometimes improve solubility.[7]
Q2: What are the first-line solvents I should consider for dissolving a poorly soluble Alloc-protected intermediate?
A: When facing solubility issues, a systematic screening of solvents with varying polarities and properties is recommended. A good starting point includes:
-
Aprotic Polar Solvents: These are often the most effective.
-
N,N-Dimethylformamide (DMF): A powerful and versatile solvent capable of dissolving a wide range of organic compounds.
-
Dimethyl Sulfoxide (DMSO): An even stronger solvent than DMF, particularly effective for highly polar or hydrogen-bond-donating solutes. However, it can be difficult to remove and may interfere with certain reactions.[8][9]
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point, which can be advantageous for reactions requiring elevated temperatures.
-
-
Chlorinated Solvents:
-
Dichloromethane (DCM): A good solvent for many organic compounds, but its polarity is lower than that of DMF or DMSO.
-
Chloroform (CHCl3): Similar to DCM.
-
-
Ethers:
-
Tetrahydrofuran (THF): A moderately polar aprotic solvent.
-
1,4-Dioxane: Another moderately polar cyclic ether.
-
It is often beneficial to try solvent mixtures to fine-tune the polarity and solvating power.[10]
Q3: Can the choice of deprotection conditions affect the solubility of the resulting product?
A: Absolutely. The deprotection of the Alloc group is typically achieved through palladium(0)-catalyzed allylic cleavage in the presence of a scavenger.[1][2]
-
Palladium Catalyst: The choice of palladium source (e.g., Pd(PPh3)4) and its solubility in the reaction medium is important.[1][11]
-
Scavenger: Various scavengers can be used (e.g., phenylsilane, morpholine, dimedone), and their properties can influence the overall solubility of the reaction mixture.[11]
-
Byproducts: The deprotection reaction generates byproducts that need to be removed. The solubility of these byproducts in the chosen solvent system will affect the ease of purification.
Recently, metal-free deprotection methods using iodine have been developed, which may offer advantages in terms of byproduct profiles and solubility in different solvent systems.[12]
Troubleshooting Guide for Poor Solubility
This section provides a structured approach to resolving specific solubility issues you may encounter during your experiments.
Problem 1: My Alloc-protected intermediate is insoluble in common solvents like DCM and Ethyl Acetate at room temperature.
Root Cause Analysis:
The intermediate likely has a high degree of crystallinity or is significantly nonpolar, making it difficult to dissolve in moderately polar solvents. The energy required to break the crystal lattice is greater than the energy gained by solvation.
Step-by-Step Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Prepare small-scale solubility tests in a range of solvents.
-
Start with aprotic polar solvents: DMF, DMSO, NMP.
-
Try heated solvents. Many compounds exhibit significantly higher solubility at elevated temperatures.[13]
-
Explore solvent mixtures. A common strategy is to use a co-solvent. For example, a small amount of DMSO or DMF can be added to a less polar solvent like THF or DCM to improve solubility.[14]
-
-
Employing Co-solvents:
-
Protocol: Start by dissolving the intermediate in a minimal amount of a strong solvent (e.g., DMSO). Then, slowly add a second, less polar solvent in which the subsequent reaction is to be performed.
-
Rationale: This "solvent shift" method can keep the compound in solution.[9] Be mindful of potential precipitation as the solvent composition changes.
-
-
Consider Sonication:
-
Ultrasonic baths can provide the energy needed to break up solid aggregates and facilitate dissolution, especially for kinetically slow dissolution processes.
-
Data Summary: Solubility of a Model Alloc-Protected Amine
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) |
| Dichloromethane (DCM) | 3.1 | < 1 | 5 |
| Ethyl Acetate (EtOAc) | 4.4 | < 1 | 8 |
| Tetrahydrofuran (THF) | 4.0 | 5 | 25 |
| Acetonitrile (MeCN) | 5.8 | 2 | 15 |
| N,N-Dimethylformamide (DMF) | 6.4 | 50 | > 200 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 200 |
This table presents illustrative data for a hypothetical poorly soluble intermediate.
Problem 2: My intermediate dissolves initially but precipitates out as the reaction proceeds.
Root Cause Analysis:
This can happen for several reasons:
-
A change in the composition of the reaction mixture alters the solvent properties.
-
A reactant or product is insoluble and acts as a seed for precipitation.
-
The reaction temperature changes, leading to decreased solubility.
Logical Troubleshooting Workflow:
Caption: Decision workflow for addressing in-reaction precipitation.
Experimental Protocols:
-
Homogeneous Solution Protocol: Ensure all reagents are fully dissolved in the reaction solvent before they are mixed. This can prevent localized high concentrations that might initiate precipitation.
-
Temperature Control: If the reaction is exothermic, consider using a water bath to maintain a constant temperature. If solubility is the primary issue, running the reaction at a higher temperature may be necessary.
Problem 3: My Alloc-protected intermediate is difficult to purify by chromatography due to poor solubility in the mobile phase.
Root Cause Analysis:
The compound is not soluble enough in the mixture of solvents used for chromatography (e.g., Hexanes/Ethyl Acetate) to move effectively through the column, leading to streaking, poor separation, and low recovery.
Strategies for Improved Chromatographic Purification:
-
Mobile Phase Modification:
-
Add a small percentage of a stronger, more polar solvent to the mobile phase. For example, adding 1-5% methanol or isopropanol to a DCM/EtOAc mobile phase can significantly improve the solubility of polar compounds.
-
For very stubborn compounds, consider using a gradient elution that ends with a higher concentration of the polar solvent.
-
-
Alternative Purification Methods:
-
Recrystallization: If a suitable solvent system can be found where the compound is soluble at high temperatures but insoluble at low temperatures, recrystallization can be an excellent purification method for solids.[13]
-
Protocol for Recrystallization:
-
Dissolve the impure solid in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
-
-
Trituration: This involves washing the solid material with a solvent in which the desired compound is insoluble, but the impurities are soluble.
-
Visualizing Solvent Selection for Purification:
Caption: Strategies for overcoming purification challenges.
Conclusion
Improving the solubility of tert-butyl allylcarbamate protected intermediates requires a systematic and logical approach. By understanding the underlying chemical principles and exploring a range of solvents and techniques, researchers can overcome these common challenges. This guide provides a starting point for troubleshooting, but careful observation and adaptation to the specific properties of your compound are key to success.
References
-
Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]
-
Jain, P. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. LinkedIn. [Link]
-
Isaksson, J., et al. (2023). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Request PDF. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]
-
Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
University of Regensburg. Protecting Groups. [Link]
-
Sporzyńska-Nawrocka, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]
-
Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
-
Sharma, S., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. [Link]
-
Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Vinogradov, A. A., et al. (2018). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. PMC. [Link]
-
Reddit. (2025). Reaction intermediate being poorly soluble - any workarounds?. Reddit. [Link]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Ishikawa, M., et al. (2009). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
Fernandez-Forner, D., et al. (2001). Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines. Request PDF. [Link]
-
SK. (2014, March 23). Carbamate Protective Groups. Chem-Station Int. Ed. [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Gani, R., & Tula, A. K. (2010). Solvent selection for pharmaceuticals. ResearchGate. [Link]
-
Baran, P. S. Protecting Groups. [Link]
-
Napte, B. (2022, March 7). How to select Co-solvent during hydrolytic forced degradation?. YouTube. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Howell, S. G., Springer, J., & Marquis, E. T. A Practical Approach To Choosing A Substitute Solvent. P2 InfoHouse. [Link]
-
Capello, C., et al. (2007). A guide to the selection of co-solvents to enable the easiest separation by distillation. ResearchGate. [Link]
-
Servage, K. A., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. RSC Publishing. [Link]
-
University of Toledo. Medicinal Chemistry/ CHEM 458/658 Chapter 2- Drug Structure and Solubility. [Link]
-
Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. PubMed. [Link]
-
Yang, J. W., Pan, S. C., & List, B. Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]
-
Alchem.Pharmtech. CAS 78888-18-3 | tert-Butyl allylcarbaMate. Alchem.Pharmtech. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]
- 4. Tert-butyl allylcarbamate [myskinrecipes.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. p2infohouse.org [p2infohouse.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimization of Catalyst Loading for Palladium-Catalyzed Amidation
Status: Operational Operator: Senior Application Scientist Topic: High-Efficiency Buchwald-Hartwig Amidation Objective: Maximize Turnover Number (TON) while maintaining kinetic competence.
Core Directive: The Philosophy of "Less is More"
Welcome to the Catalysis Optimization Hub. In drug discovery and process chemistry, the default 5 mol% Pd loading is a "safety blanket" that obscures kinetic reality. High loading often masks catalyst deactivation pathways, leading to unscalable processes and difficult metal scavenging downstream.
Our Mission: To transition your workflow from "brute force" screening to rational kinetic profiling. We do not just lower the loading; we identify the minimum effective concentration that sustains the catalytic cycle without succumbing to off-cycle deactivation (Pd-black formation or dimer resting states).
Module 1: Diagnostic Workflow (The Triage)
Before attempting to lower catalyst loading, you must diagnose the current reaction performance. Use this decision matrix to determine your optimization strategy.
Figure 1: Decision matrix for diagnosing reaction performance before optimization. Blue nodes indicate decision points; Green indicates success; Red indicates failure modes.
Module 2: Troubleshooting Specific Failure Modes
This section addresses the most common issues when attempting to lower catalyst loading (e.g., <0.5 mol%).
Issue 1: "My reaction runs well at 5 mol%, but completely fails at 0.5 mol% (0% conversion)."
Diagnosis: The "Threshold Effect" (Oxygen Poisoning or Induction Period). At low loadings, trace oxygen or impurities in the solvent are statistically more likely to quench the tiny amount of active Pd(0) before it enters the cycle.
-
The Fix:
-
Switch to Pre-catalysts: Do not use Pd(OAc)₂ or Pd₂(dba)₃ + Ligand in situ at low loadings. Use oxidative-addition complexes like Buchwald G3/G4 Palladacycles or Pd(crotyl) dimers . These generate the active L-Pd(0) species immediately upon base exposure, bypassing the induction period [1].
-
Scavenge the Solvent: Add a "sacrificial" amount of catalyst or ensure rigorous sparging (argon bubbling) for at least 15 minutes, not just a vacuum/backfill cycle.
-
Issue 2: "The reaction reaches 60% conversion rapidly, then stops dead."
Diagnosis: Catalyst Deactivation (Pd Black Formation).[1] The active monomeric L-Pd(0) species is unstable and has aggregated into inactive metallic palladium (Pd black). This is a common failure mode when the Ligand-to-Metal ratio (L/Pd) is too low.
-
The Fix:
-
Increase L/Pd Ratio: Instead of 1:1 or 1.2:1, try 2:1 or 3:1 . Excess ligand shifts the equilibrium away from agglomeration and keeps the Pd soluble [2].
-
Ligand Selection: Switch to bulky biaryl phosphines (e.g., BrettPhos , XPhos ) which sterically protect the Pd center better than smaller phosphines.
-
Issue 3: "I see variable yields between identical vials (e.g., 20%, 85%, 40%)."
Diagnosis: Dosing Error (The "Grain of Sand" Problem). Weighing 0.5 mg of catalyst on a standard balance is physically impossible to do reproducibly. Static electricity and balance drift dominate the measurement.
-
The Fix:
-
Mandatory Stock Solutions: You must make a stock solution of the catalyst and ligand in the reaction solvent (or THF/Toluene).
-
Protocol: Dissolve 10 mg of catalyst in 10 mL of solvent. Dispense the liquid via micropipette. This ensures every vial gets exactly the same number of Pd atoms.
-
Module 3: Advanced Optimization Protocol (The "Step-Down" Method)
Do not guess the loading. Use this protocol to scientifically determine the Minimum Effective Loading (MEL).
Prerequisites:
-
Stock solution of Pre-catalyst (e.g., XPhos Pd G4).
-
Stock solution of Substrates.
-
HPLC/UPLC or GC for quantitative analysis.
Experimental Setup Table:
| Entry | Target Loading (mol%) | Preparation Method | Expected Outcome (Hypothesis) |
| 1 | 1.00% | Standard weighing | Full conversion (Baseline). |
| 2 | 0.50% | Stock Solution dosing | Full conversion. |
| 3 | 0.10% (1000 ppm) | Stock Solution dosing | Slower rate, potential stall. |
| 4 | 0.05% (500 ppm) | Stock Solution dosing | Critical failure point test. |
| 5 | 0.01% (100 ppm) | Stock Solution dosing | Likely insufficient without specialized conditions. |
The Kinetic Profiling Step (Crucial): Do not just check the yield at 24 hours. For Entries 2 and 3, take aliquots at 15 min, 1 hr, 3 hr, and 6 hr .
-
Linear Plot: If conversion vs. time is linear, the catalyst is stable. You can lower the loading further.
-
Asymptotic Plot: If the curve flattens out early, the catalyst is dying. Do not lower loading; instead, optimize the ligand or temperature first [3].
Module 4: Mechanistic Visualization
Understanding why the catalyst dies is key to fixing it. The diagram below illustrates the competition between the productive cycle and the irreversible deactivation pathway.
Figure 2: The Catalytic Life & Death. The green node (Active L-Pd(0)) is the target. The red dashed lines represent deactivation pathways that dominate when loading is low or ligand concentration is insufficient.
FAQ: Rapid Response Unit
Q: Can I use water as a co-solvent to improve solubility? A: Yes, but be careful. While water aids inorganic base solubility (K₃PO₄), it can accelerate the hydrolysis of imine intermediates or deactivate sensitive catalysts. If using water, surfactant-based conditions (micellar catalysis, e.g., TPGS-750-M) are recommended to protect the catalyst [4].
Q: How do I remove the Pd after using high loading? A: If you cannot optimize the loading down, use scavengers. SiliaMetS® Thiol or DMT functionalized silica are highly effective for Pd removal. However, preventing the excess use of Pd via the "Step-Down" method (Module 3) is always superior to downstream purification.
Q: Is "Reaction Progress Kinetic Analysis" (RPKA) necessary for every reaction? A: No. For simple substrates, standard screening is fine. But for process reactions where you need to scale up, RPKA is mandatory to ensure safety and efficiency. It reveals heat flow spikes and induction periods that batch screening misses [3].
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N Cross-Coupling Reactions." Chemical Science, 4(3), 916-920. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie International Edition, 44(28), 4302-4320. Link
-
Handa, S., et al. (2015). "Sustainable Pd-catalyzed aminations in water enabled by a biodegradable surfactant." Journal of Organic Chemistry, 80(15), 7829-7833. Link
Sources
Validation & Comparative
Comparative Guide: tert-Butyl Allylcarbamate & Boc Protecting Agents
This guide provides an in-depth technical comparison of Boc protecting agents (
It addresses the common nomenclature confusion by clarifying that tert-Butyl allylcarbamate is a protected building block (product), not a protecting reagent, and uses its synthesis as a case study to evaluate the efficiency, safety, and atom economy of various Boc-installation strategies.
Executive Summary
tert-Butyl allylcarbamate (CAS: 78888-18-3) is a critical bifunctional building block containing a nucleophilic alkene and an electrophilic carbamate (masked amine).[1][2] While frequently mistaken for a reagent due to its name, it is the product of reacting allylamine with a Boc protecting agent.
This guide compares the primary Boc protecting agents used to synthesize this molecule. For drug development professionals, selecting the right agent is pivotal for maximizing yield, minimizing toxic byproducts (e.g., hydrazine from Boc-N
Core Comparison Matrix
| Feature | Boc-ON (Alternative) | Boc-N | Boc-O-Ph (Stable) | |
| Role | Anhydride Reagent | Oxime Reagent | Azide Reagent | Carbonate Reagent |
| Atom Economy | Moderate (releases | Low (releases oxime) | High (releases | Moderate (releases Phenol) |
| Safety Profile | High (Gas evolution) | Moderate | Critical (Explosive) | High |
| Yield (Allylamine) | >90% | 85-90% | >90% | 80-85% |
| Byproduct Removal | Evaporation/Extraction | Extraction/Chromatography | Hazardous | Extraction (Toxic Phenol) |
| Cost Efficiency | High | Low | Medium | Medium |
Technical Analysis: Boc Agents in Allylamine Protection
The synthesis of tert-Butyl allylcarbamate serves as an excellent stress test for Boc agents due to the volatility of the starting material (allylamine, bp 53 °C) and the potential for side reactions (polymerization).
Di-tert-butyl dicarbonate ( )[1][5][9]
-
Mechanism: Nucleophilic attack of the amine on the carbonyl, followed by collapse of the tetrahedral intermediate to release
and tert-butanol. -
Advantages: The byproducts are volatile (
) or water-soluble ( ), simplifying purification. For tert-butyl allylcarbamate, yields typically exceed 93% under mild conditions. -
Limitation: Thermal instability;
melts at 23°C and decomposes above 80°C.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
-
Mechanism: Transfers Boc group releasing 2-hydroxyimino-2-phenylacetonitrile.
-
Advantages: Distinct UV absorbance allows easy monitoring. Stable solid at room temperature.
-
Limitation: The oxime byproduct is high-molecular-weight and requires extraction or chromatography to remove, complicating the isolation of the liquid tert-butyl allylcarbamate.
tert-Butyl Azidoformate (Boc-N )
-
Mechanism: Acyl azide reacts with amine.[3]
-
Critical Warning: Historically used but now largely abandoned due to severe explosion hazards and the release of toxic hydrazoic acid (
). It is strictly non-compliant with modern Green Chemistry standards.
tert-Butyl Phenyl Carbonate (Boc-O-Ph)
-
Mechanism: Nucleophilic substitution releasing phenol.
-
Advantages: Highly crystalline and stable.
-
Limitation: Release of phenol (toxic, corrosive) requires rigorous basic washes, which can be problematic if the product is base-sensitive (though tert-butyl allylcarbamate is stable).
Structural Visualization & Pathways
The following diagram illustrates the synthesis of tert-Butyl allylcarbamate using
Caption: Reaction pathway for the synthesis of tert-Butyl allylcarbamate via
Experimental Protocols
Protocol A: Standard Synthesis with (High Efficiency)
Objective: Synthesis of tert-Butyl allylcarbamate (CAS 78888-18-3).[1][5][6] Scale: 40 mmol.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel.
-
Solvation: Dissolve Allylamine (2.28 g, 40 mmol) in Dichloromethane (DCM) (20 mL) or THF (20 mL).
-
Base Addition: Add Triethylamine (TEA) (6.1 mL, 44 mmol). Note: For a metal-free/green variant, use aqueous
in a biphasic system. -
Reagent Addition: Cool the solution to 0°C (ice bath). Dropwise add a solution of
(8.73 g, 40 mmol) in DCM (10 mL) over 15 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or disappearance of starting material.
-
Workup:
-
Purification: Concentrate in vacuo. The resulting oil is typically >95% pure tert-Butyl allylcarbamate. If necessary, purify via silica gel chromatography (5-10% EtOAc in Hexanes).
-
Expected Yield: 90–95% (Clear colorless oil).
Protocol B: Synthesis with Boc-ON (Alternative)
Use Case: When precise stoichiometric control is required, or
-
Setup: Dissolve Allylamine (40 mmol) and TEA (60 mmol) in Dioxane:Water (1:1, 40 mL).
-
Addition: Add Boc-ON (44 mmol) in one portion.
-
Reaction: Stir at 25°C for 12 hours. The solution will turn yellow (release of oxime anion).
-
Workup: Extract with Ethyl Acetate. Wash extensively with 1M NaOH to remove the oxime byproduct (critical step).
-
Yield: 85% (Lower due to workup losses).
Performance Data & Validation
The following data summarizes the physicochemical properties and validation metrics for tert-Butyl allylcarbamate synthesized via the
| Parameter | Value / Observation | Method of Verification |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Boiling Point | 48–50 °C at 1 mmHg | Vacuum Distillation |
| Spectroscopic Analysis | ||
| Purity | >98% (GC) | Gas Chromatography |
| Stability | Stable at 4°C for >12 months | Long-term Storage Test |
Causality in Protocol Design:
-
Citric Acid Wash: Used instead of HCl to prevent premature deprotection of the acid-labile Boc group during workup.
-
Excess TEA: Neutralizes the proton released during the nucleophilic attack, driving the equilibrium forward.
-
Low Temperature Addition: Prevents the exothermic reaction from causing volatilization of allylamine (bp 53°C).
References
-
National Institutes of Health (NIH). (2010). Quantitative Real-Time Measurements of DNA Hybridization with Alkylated Non-Oxidized Silicon Nanowires. (Methodology for Boc-Allyl synthesis). Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Reagents and Methods. Retrieved from [Link]
Sources
- 1. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3 [chemicalbook.com]
- 2. tert-Butyl N-allylcarbamate, 97% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]
- 7. WO2024044098A2 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
Orthogonal Titans: A Comparative Guide to Boc vs. Cbz Protecting Groups
Executive Summary
In the architecture of organic synthesis—particularly peptide and small molecule drug development—protecting group strategy is the foundation of yield and purity. This guide compares two of the most enduring "titans" of amine protection: Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) .
Clarification on Nomenclature:
The query specifies "tert-Butyl allylcarbamate". Chemically, this refers to an allylamine moiety protected by a Boc group (
These two groups form the basis of orthogonal protection strategies :
-
Boc is acid-labile and base-stable.
-
Cbz is hydrogenolysis-labile, base-stable, and relatively acid-stable.
Chemical Identity & Mechanisms[1][2]
To choose between Boc and Cbz, one must understand the causality of their cleavage. It is not enough to know "add acid"; you must know why the acid works to predict side reactions.
Boc (tert-Butyloxycarbonyl) [1][2]
-
Structure:
-Bu-O-C(=O)-NR -
Cleavage Mechanism (Acidolysis): The reaction is driven by the stability of the tert-butyl carbocation. Under acidic conditions (e.g., TFA), the carbonyl oxygen is protonated. The
-butyl group cleaves via an E1-like mechanism , generating a tert-butyl cation and a carbamic acid. The carbamic acid spontaneously decarboxylates to release the free amine and CO .[3] The tert-butyl cation rapidly eliminates a proton to form isobutylene (gas) or is trapped by nucleophiles (scavengers). -
Key Risk: The generated tert-butyl cation is a potent electrophile. Without scavengers, it will alkylate electron-rich side chains (e.g., Trp, Tyr, Met).
Cbz (Benzyloxycarbonyl) [1][4][5]
-
Structure: Bn-O-C(=O)-NR
-
Cleavage Mechanism (Hydrogenolysis): This is a reductive cleavage.[5] Palladium (Pd/C) adsorbs both the H
and the benzyl ring.[3] The benzylic C-O bond is cleaved (hydrogenolysis), releasing toluene and a carbamic acid, which decarboxylates to the amine.[3][5] -
Key Risk: Catalyst poisoning by sulfur (Met, Cys) or inadvertent reduction of other sensitive groups (alkenes, alkynes, nitro groups).
Orthogonality Visualization
The following diagram illustrates the orthogonal relationship between Boc, Cbz, and the base-labile Fmoc group, guiding selection based on reaction conditions.
Figure 1: The Triangle of Orthogonality. Solid arrows indicate stability/cleavage logic; dashed arrows indicate mutual compatibility.
Performance Comparison: Stability Matrix
This table synthesizes experimental data regarding the stability of Boc and Cbz against common synthetic reagents.
| Reagent / Condition | Boc (tert-Butyl Carbamate) | Cbz (Benzyl Carbamate) | Experimental Insight |
| TFA (Trifluoroacetic acid) | Unstable (Cleaves rapidly) | Stable | Allows selective Boc removal in presence of Cbz. |
| HCl (4M in Dioxane) | Unstable | Stable | Standard Boc removal method. |
| HBr / Acetic Acid | Unstable | Unstable | Harsh acidic conditions cleave both. |
| H₂ / Pd-C (Hydrogenolysis) | Stable | Unstable (Cleaves rapidly) | Allows selective Cbz removal in presence of Boc. |
| Piperidine / DBU (Bases) | Stable | Stable | Both are compatible with Fmoc chemistry. |
| LiAlH₄ (Strong Reducer) | Reduces to Methylamine | Reduces to Methylamine | Both groups are reduced to |
| NaOH / KOH (Saponification) | Stable | Stable (mostly) | Cbz can hydrolyze under harsh refluxing base; Boc is very robust to base. |
| Nucleophiles (Amines) | Stable | Stable | Inert to amidation conditions. |
Experimental Protocols
These protocols are designed to be self-validating. If the expected physical change (e.g., gas evolution) does not occur, stop and re-evaluate.
Protocol A: Selective Boc Deprotection (Acidolysis)
Target: Removal of Boc from tert-butyl allylcarbamate or similar substrates.
-
Preparation: Dissolve the Boc-protected amine (1.0 equiv) in Dichloromethane (DCM). Concentration: 0.1 M.
-
Scavenger Addition (Crucial): If the molecule contains electron-rich moieties (Indole, Thioether, Phenol), add Triisopropylsilane (TIPS) (2.5% v/v) and Water (2.5% v/v).
-
Why? The
-butyl cation is an aggressive electrophile. Water and TIPS trap it, preventing irreversible alkylation of your product.
-
-
Acidification: Add Trifluoroacetic Acid (TFA) to make a 1:1 v/v mixture with DCM.
-
Observation: Look for CO
bubbling (isobutylene gas evolution).
-
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (Boc groups often stain poorly; use Ninhydrin to visualize the forming free amine).
-
Workup: Volatiles (TFA, DCM) must be removed thoroughly.
-
Method: Rotary evaporate.[6] Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA. The product remains as the Trifluoroacetate salt.
-
Protocol B: Selective Cbz Deprotection (Hydrogenolysis)
Target: Removal of Cbz in the presence of Boc or other acid-sensitive groups.
-
Preparation: Dissolve Cbz-protected amine in Methanol (MeOH) or Ethanol (EtOH). Concentration: 0.1 M.
-
Note: If solubility is poor, Ethyl Acetate (EtOAc) can be used, but reaction kinetics may slow.
-
-
Catalyst: Add 10% Palladium on Carbon (Pd/C). Load: 10% by weight of the substrate (e.g., 100 mg catalyst for 1g substrate).
-
Safety: Pd/C is pyrophoric. Add it under an inert atmosphere (Nitrogen) or wet it with a small amount of water/toluene before adding solvent.
-
-
Hydrogenation: Purge the flask with H
gas (balloon pressure is usually sufficient). -
Reaction: Stir vigorously at RT. Time: 1–12 hours.
-
Monitoring: TLC is effective. The starting material (UV active due to Benzyl ring) will disappear. The product (amine) may not be UV active.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse the pad with MeOH. Concentrate filtrate.[6]
-
Green Alternative: For safety or scale-up, use Ammonium Formate (3-5 equiv) as a hydrogen donor instead of H
gas (Transfer Hydrogenolysis).
-
Troubleshooting & Decision Guide
When to use Boc (tert-Butyl carbamate)?
-
Scenario: Your molecule contains alkenes (like the "allyl" in your query) or benzyl ethers that would be destroyed by hydrogenation.
-
Why: Boc is perfectly stable to H
/Pd. -
Contraindication: Do not use if your molecule contains extremely acid-sensitive groups (e.g., acetals, silyl ethers) that cannot survive TFA.
When to use Cbz (Benzyl carbamate)?
-
Scenario: Your molecule contains acid-sensitive groups (acetals) or you are performing a "Global Deprotection" at the end of a synthesis using H
. -
Why: Cbz cleavage is neutral and mild.[2]
-
Contraindication: Do not use if your molecule contains sulfur (poisons Pd catalyst) or critical alkenes (will be reduced).
-
Exception: Cbz can be removed with strong acid (HBr/AcOH) if hydrogenation is impossible, but this sacrifices orthogonality with Boc.
-
Special Case: The "Allyl" Factor (Alloc)
Since your query mentioned "allyl", be aware of the Alloc (Allyloxycarbonyl) group.[1]
-
Structure: Allyl-O-C(=O)-NR
. -
Cleavage: Pd(PPh
) and a nucleophile (Morpholine/Dimedone). -
Orthogonality: Alloc is stable to both TFA (Boc conditions) and H
(standard Cbz conditions, though slow hydrogenation can occur). It offers a third dimension of protection if you need to differentiate three amines.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Lundt, B. F., et al. (1978).[2][7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid: Mechanisms, biproduct formation and evaluation of scavengers.[2][7] International Journal of Peptide and Protein Research, 12(5), 258-268.[2][7]
-
Felpin, F. X., & Fouquet, E. (2010).[8] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445.
-
Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Comparative Guide: tert-Butyl Allylcarbamate (Boc-Allylamine) vs. Fmoc-Allylamine Strategies
Topic: Advantages of Using tert-Butyl Allylcarbamate Over Fmoc Protecting Group Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers
Executive Summary
In the synthesis of complex amines, peptidomimetics, and macrocycles, the choice of protecting group for the allylamine building block is a critical decision point. While Fmoc (Fluorenylmethyloxycarbonyl) is the standard for solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile side chains, ** tert-Butyl allylcarbamate (Boc-Allylamine, CAS 78888-18-5)** offers distinct, non-negotiable advantages in solution-phase chemistry, particularly where base stability and atom economy are paramount.[1]
This guide details why tert-Butyl allylcarbamate is often the superior reagent for synthetic pathways involving strong bases (e.g., alkylations), transition-metal catalysis, or sequences prone to aggregation.
Technical Profile & Mechanism
The Reagent: tert-Butyl Allylcarbamate[1][2][3]
-
Structure:
[1] -
Function: Delivers a primary allylamine moiety protected by the acid-labile Boc group.[1]
-
Primary Utility: Serves as a "masked" amine handle for Ring-Closing Metathesis (RCM), Cross-Metathesis, or Heck couplings, while remaining inert to basic reaction conditions.
The Competitor: Fmoc-Allylamine
-
Structure:
-
Function: Delivers the same allylamine core but protected by the base-labile Fmoc group.[1]
-
Primary Utility: Standard SPPS where acidic deprotection must be avoided until the final cleavage.
Mechanistic Divergence
The choice between these two hinges on the deprotection mechanism and stability window :
| Feature | tert-Butyl Allylcarbamate (Boc) | Fmoc-Allylamine |
| Cleavage Reagent | Acid (TFA, HCl/Dioxane) | Base (Piperidine, DBU) |
| Byproducts | Isobutene (Gas) + CO₂ (Gas) | Dibenzofulvene (Reactive Solid) |
| Base Stability | High (Stable to NaH, LiHMDS, NaOH) | Zero (Cleaves at pH > 9) |
| Acid Stability | Low (Cleaves at pH < 1) | High (Stable to TFA) |
Core Advantages of tert-Butyl Allylcarbamate[1][4]
Advantage 1: Absolute Stability in Basic Environments
The most significant advantage of using tert-butyl allylcarbamate is its inertness to strong bases.[1] Synthetic workflows often require N-alkylation or the generation of carbanions on the allyl scaffold.[1]
-
The Fmoc Failure Mode: If a protocol requires Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) to alkylate the nitrogen (creating a tertiary amine), the Fmoc group will be instantly cleaved via
-elimination. -
The Boc Solution: tert-Butyl allylcarbamate remains intact in the presence of strong nucleophiles and bases. This allows for the synthesis of N-substituted allylamines (e.g., for peptoid synthesis or preparation of RCM precursors) without protecting group migration or loss.
Advantage 2: Prevention of Aggregation (The "Beta-Sheet" Effect)
In peptide and peptidomimetic synthesis, the Fmoc group is known to promote aggregation. The bulky, aromatic fluorenyl ring system induces
-
Boc Advantage: The tert-butyl group is non-aromatic and sterically bulky in a spherical manner.[1] It effectively disrupts hydrogen bonding networks and prevents intermolecular stacking, resulting in higher solubility and better reaction kinetics in solution-phase coupling.[1]
Advantage 3: Clean, Scavenger-Free Deprotection
The deprotection of tert-butyl allylcarbamate is thermodynamically driven by entropy, releasing two gases:
-
Operational Benefit: No non-volatile byproducts are generated. The reaction mixture can often be concentrated to dryness to yield the pure amine salt.
-
Fmoc Contrast: Fmoc removal generates dibenzofulvene , a reactive alkene that polymerizes or reacts with the free amine unless scavenged by a large excess of piperidine. This requires extensive chromatographic purification in solution-phase synthesis.
Decision Matrix: When to Choose Boc Over Fmoc
The following diagram illustrates the logical pathway for selecting tert-butyl allylcarbamate based on reaction conditions.
Figure 1: Decision matrix for selecting the appropriate allyl-amine protecting group based on synthetic constraints.
Experimental Workflow: Base-Mediated N-Alkylation
This protocol demonstrates a reaction where tert-butyl allylcarbamate is mandatory, as Fmoc would fail due to the basic conditions required for deprotonation.
Objective: Synthesis of N-Methyl-N-allyl-amine derivative (Precursor for tertiary amine scaffolds).
Materials
-
Reagent: tert-Butyl allylcarbamate (1.0 equiv)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.5 equiv)
-
Solvent: Anhydrous DMF or THF
Protocol Steps
-
Preparation: Dissolve tert-butyl allylcarbamate (10 mmol) in anhydrous DMF (30 mL) under an inert atmosphere (
or Ar). Cool the solution to 0°C.-
Note: Ensure the system is strictly anhydrous; water reacts violently with NaH.
-
-
Deprotonation: Carefully add NaH (12 mmol) portion-wise. Stir at 0°C for 30 minutes until gas evolution (
) ceases.-
Checkpoint: The solution may turn slightly yellow. At this stage, the carbamate nitrogen is deprotonated (
).[1] If Fmoc were used here, the base would attack the acidic proton on the fluorenyl ring, causing immediate cleavage.
-
-
Alkylation: Add Methyl Iodide (15 mmol) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Quench & Workup: Quench excess hydride with saturated
solution. Extract with Ethyl Acetate (3x). Wash organics with water and brine to remove DMF. -
Purification: Concentrate the organic layer. The product, tert-butyl N-methyl-N-allylcarbamate, is typically pure enough for the next step or can be purified via short silica plug.
Comparative Data Summary
| Parameter | tert-Butyl Allylcarbamate | Fmoc-Allylamine |
| Molecular Weight | 157.21 g/mol | ~279.3 g/mol |
| Atom Economy | High (Protecting group is small) | Low (Large fluorenyl group) |
| Solubility (DCM/THF) | Excellent | Moderate (Can aggregate) |
| Stability to Piperidine | Stable | Unstable (Immediate Cleavage) |
| Stability to TFA | Unstable (Cleaves) | Stable |
| Use in RCM | Excellent (No catalyst poisoning) | Good (But solubility issues possible) |
References
-
ChemicalBook. (2025).[2] tert-Butyl N-allylcarbamate Properties and Uses. Retrieved from
-
BOC Sciences. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from
-
Pittelkow, M., et al. (2025).[3] Selective Synthesis of Carbamate Protected Polyamines. Retrieved from
-
Peptide.com. (2025). Peptide Synthesis FAQ: Aggregation and Solubility. Retrieved from
-
National Institutes of Health (NIH). (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. Retrieved from
Sources
Validation of Synthesis Purity: A Comparative Guide to NMR Spectroscopy
Topic: Validation of Synthesis Purity by 1H NMR and 13C NMR Spectroscopy Content Type: Publish Comparison Guide
Executive Summary
In early-stage drug discovery and complex organic synthesis, "purity" is often a moving target. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for routine quality control, it suffers from a critical blind spot: the requirement for response factors. Without a reference standard for every specific impurity, HPLC area integration is merely an estimation, not a validation.
This guide analyzes the role of Nuclear Magnetic Resonance (NMR) —specifically Quantitative 1H NMR (qNMR)—as a primary reference method.[1][2] Unlike chromatography, qNMR is self-validating; the signal intensity is directly proportional to the molar ratio of nuclei, independent of the molecule's chemical structure or UV absorption cross-section.
Part 1: The Methodology – Beyond Structural Confirmation
To validate synthesis purity, we must distinguish between Identity (Is this the right molecule?) and Purity (How much of the sample is the right molecule?).
1. 1H NMR: The Quantitative Gold Standard (qNMR)
Proton NMR is inherently quantitative.[1][3] The area under a resonance peak corresponds directly to the number of protons contributing to that signal.[1][4]
-
Mechanism: By adding a certified Internal Standard (IS) of known purity and mass, we establish a molar bridge between the analyte and the standard.
-
The "Universal Detector" Advantage: Unlike UV-Vis detectors, 1H NMR detects everything with protons (solvents, grease, side-products, water) with a uniform response factor of 1.0.
2. 13C NMR: The Specificity Validator
Carbon-13 NMR is rarely used for quantitation due to low natural abundance (1.1%), low gyromagnetic ratio, and long relaxation times (
-
Role in Validation: 13C NMR validates that the 1H purity value isn't inflated by an isomeric impurity (e.g., a regioisomer) that might overlap perfectly in the 1H spectrum but resolves distinctly in the 13C spectrum.
Part 2: Comparative Analysis – NMR vs. Alternatives
The following table contrasts qNMR with standard chromatographic and elemental techniques.
| Feature | qNMR (Internal Standard) | HPLC-UV (Area %) | Elemental Analysis (CHN) |
| Primary Output | Absolute Purity (% wt/wt) | Relative Purity (% area) | Bulk Composition ratios |
| Reference Standard | Not required for Analyte. Only need a generic IS (e.g., Maleic Acid). | Required. Must have pure standard of analyte to determine response factor. | Not required. |
| Impurity Detection | Detects all protonated species (solvents, water, inorganic salts are invisible). | Detects only chromophore-active species. Misses salts/solvents. | Detects bulk variance; cannot identify what the impurity is. |
| Accuracy | High (<1% uncertainty if weighed correctly). | Variable. Assumes all impurities have same UV extinction coefficient as product (often false). | Moderate (0.4% tolerance). |
| Sample Recovery | Non-destructive. | Destructive (unless prep-scale). | Destructive. |
Critical Insight: The "Response Factor" Trap
In drug development, a common synthesis byproduct is the starting material lacking a specific functional group. If the starting material has a much lower UV extinction coefficient than the product, HPLC-UV will drastically overestimate the product's purity. qNMR is immune to this error because it counts moles, not photons.
Part 3: Experimental Protocols
Protocol A: Absolute Purity Determination via qNMR (Internal Standard Method)[1]
Objective: Determine % wt/wt purity of a synthesized candidate.
1. Selection of Internal Standard (IS): Choose a traceably pure standard (e.g., NIST-traceable) that:
-
Is non-volatile and non-hygroscopic.
-
Has simple singlet peaks in a clear region of the spectrum.
-
Recommendation:1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm).
2. Sample Preparation (The Metrology Step):
-
Step 2.1: Weigh approx. 10–20 mg of the Analyte (
) into a vial. Record weight to ±0.01 mg. -
Step 2.2: Weigh approx. 5–10 mg of the Internal Standard (
) into the same vial. -
Step 2.3: Dissolve both in the appropriate deuterated solvent (e.g., DMSO-
). Ensure complete dissolution.
3. Acquisition Parameters (Crucial for Quantitation): Standard default parameters are insufficient for qNMR. You must ensure full relaxation.
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus (typically 30–60 seconds). -
Scans (NS): Minimum 16 (for S/N > 150:1).
-
Spectral Width: Broad enough to capture all signals + baseline.
4. Processing:
-
Phasing: Manual phasing is required (automatic routines often fail at the baseline).
-
Baseline Correction: Apply a polynomial baseline correction.
-
Integration: Integrate the IS peak (
) and a distinct Analyte peak ( ). Do not include 13C satellites.
5. Calculation:
Where:
Part 4: Visualization and Workflows
Diagram 1: The qNMR Validation Workflow
This flowchart illustrates the critical path for executing a valid qNMR experiment, highlighting the decision points that ensure data integrity.
Figure 1: Step-by-step workflow for Quantitative NMR (qNMR) analysis ensuring metrological traceability.
Diagram 2: Purity Method Selection Matrix
When should you use qNMR versus HPLC? This decision tree guides the researcher based on the sample stage and requirements.
Figure 2: Decision matrix for selecting the appropriate purity validation method based on reference standard availability.
Part 5: References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[6][7] Link
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).[8] Link
-
National Institute of Standards and Technology (NIST). Certified Reference Materials for Quantitative NMR (qNMR).[9] (2024). Link
-
BIPM (Bureau International des Poids et Mesures). Quantitative NMR (qNMR) Internal Standard Reference Data.Link
-
Mohn, T., et al. qNMR: A versatile tool for the purity assessment of natural products. Planta Medica, 74(13). (2008). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurisotop.com [eurisotop.com]
- 4. enovatia.com [enovatia.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to Confirming the Structure of tert-Butyl Allylcarbamate Derivatives using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, carbamates, particularly those with the tert-butyloxycarbonyl (Boc) protecting group, are of paramount importance.[1] The tert-Butyl allylcarbamate moiety serves as a critical building block, and verifying its structure with absolute certainty is a non-negotiable step in any synthetic workflow. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2]
This guide provides an in-depth comparison of mass spectrometric approaches for the structural confirmation of tert-Butyl allylcarbamate derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.
The Challenge: The Labile Nature of the Boc Group
A primary analytical hurdle in the mass spectrometric analysis of Boc-protected compounds is the inherent instability of the tert-butoxycarbonyl group.[3] Under typical ionization conditions, particularly with techniques like Electrospray Ionization (ESI), the Boc group can readily undergo a McLafferty rearrangement, leading to facile fragmentation.[3][4] This can sometimes make the unequivocal identification of the molecular ion and, consequently, the intact molecule, a challenging endeavor.[3] Therefore, a carefully considered analytical strategy is essential.
Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical first step and significantly influences the resulting mass spectrum. For tert-Butyl allylcarbamate derivatives, the two most relevant techniques are Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
| Ionization Technique | Principle | Advantages for Carbamate Analysis | Disadvantages for Carbamate Analysis |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a solution by creating an aerosol and applying a high voltage.[5] | Well-suited for polar and higher-molecular-weight compounds.[5] Often provides a strong signal for the protonated molecule [M+H]⁺, aiding in molecular weight determination. | The Boc group can be labile under ESI conditions, leading to in-source fragmentation.[3] |
| Electron Ionization (EI) via GC-MS | A hard ionization technique where the sample is bombarded with high-energy electrons, causing fragmentation. | Provides reproducible and detailed fragmentation patterns that are highly characteristic of the molecule's structure. These patterns can be compared against spectral libraries for identification. | Can cause extensive fragmentation, sometimes leading to a weak or absent molecular ion peak.[6] Requires the analyte to be volatile and thermally stable, which may necessitate derivatization for some carbamate derivatives. |
Expert Insight: For initial confirmation of molecular weight, ESI is often the preferred starting point due to its soft nature. However, for unambiguous structural elucidation, the detailed fragmentation patterns provided by EI are invaluable. A comprehensive analysis will often leverage both techniques.
Deciphering the Fragmentation Code: Key Pathways for tert-Butyl Allylcarbamate Derivatives
Understanding the characteristic fragmentation patterns is the key to confidently assigning the structure of your tert-Butyl allylcarbamate derivative.
Electrospray Ionization (ESI) Fragmentation
Under ESI-MS/MS conditions, the protonated molecule ([M+H]⁺) of a tert-Butyl allylcarbamate derivative will typically undergo the following key fragmentations:
-
Loss of the tert-Butyl Group: A dominant fragmentation pathway involves the cleavage of the C-O bond of the tert-butoxy group, resulting in the formation of a stable tert-butyl carbocation. This leads to a characteristic neutral loss of 56 Da (C₄H₈) and a prominent fragment ion at [M+H-56]⁺.
-
Loss of Isobutylene: Another significant fragmentation is the loss of isobutylene (C₄H₈), also a 56 Da loss, through a rearrangement process.
-
Formation of the Allyl Cation: Cleavage of the N-C bond of the allyl group can lead to the formation of the allyl cation (C₃H₅⁺) at m/z 41.
Caption: Key ESI fragmentation pathways for tert-Butyl allylcarbamate derivatives.
Electron Ionization (EI) Fragmentation
In GC-MS, the high energy of electron ionization leads to more extensive fragmentation, providing a detailed structural fingerprint.
-
α-Cleavage: A characteristic cleavage occurs at the bond alpha to the nitrogen atom.
-
Formation of the tert-Butyl Cation: The rupture of the bond between the oxygen and the tert-butyl group is highly favorable, leading to the formation of the very stable tert-butyl carbocation, which gives a strong peak at m/z 57.
-
McLafferty Rearrangement: If the derivative contains a suitable gamma-hydrogen, a McLafferty rearrangement can occur.[7]
Caption: Common EI fragmentation patterns for tert-Butyl allylcarbamate derivatives.
Experimental Protocols for Self-Validating Structural Confirmation
To ensure the trustworthiness of your structural assignment, a multi-faceted approach is recommended.
Protocol 1: LC-MS with Electrospray Ionization (ESI)
This protocol is designed for the initial confirmation of the molecular weight and to observe the primary fragmentation patterns.
Workflow:
Caption: Workflow for LC-MS analysis of tert-Butyl allylcarbamate derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the tert-Butyl allylcarbamate derivative in a suitable solvent such as a mixture of methanol and water to a final concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Employ a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Analysis:
-
Perform analysis using an ESI source in positive ion mode.[5]
-
Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺.
-
Perform a product ion scan (MS/MS) on the precursor ion corresponding to [M+H]⁺ to generate a fragmentation spectrum.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion corresponding to the expected molecular weight.
-
Analyze the MS/MS spectrum for the characteristic neutral loss of 56 Da and other expected fragments.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This protocol provides a detailed fragmentation fingerprint for unambiguous structural confirmation. For some less volatile derivatives, derivatization to a more volatile form (e.g., silylation) may be necessary prior to GC-MS analysis.[8]
Workflow:
Caption: Workflow for GC-MS analysis of tert-Butyl allylcarbamate derivatives.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane. If necessary, perform a derivatization reaction (e.g., silylation with a reagent like MTBSTFA) to increase volatility.[8]
-
Gas Chromatographic Separation:
-
Inject the sample into a gas chromatograph equipped with a capillary column suitable for the analyte's polarity (e.g., a DB-5ms column).
-
Use a temperature program that allows for good separation of the analyte from any impurities.[9]
-
-
Mass Spectrometric Analysis:
-
Utilize an electron ionization source, typically operating at 70 eV.
-
Acquire mass spectra over a relevant m/z range (e.g., 40-500 amu).
-
-
Data Analysis:
-
Examine the mass spectrum for the molecular ion peak (if present).
-
Identify the characteristic fragment ions, paying close attention to the base peak at m/z 57 (tert-butyl cation) and other significant fragments.
-
Compare the obtained spectrum with a reference library if available.
-
Conclusion: A Synergistic Approach for Unwavering Confidence
For the robust and definitive structural confirmation of tert-Butyl allylcarbamate derivatives, a synergistic approach employing both LC-MS (ESI) and GC-MS (EI) is highly recommended. ESI provides crucial molecular weight information, while EI delivers a detailed fragmentation fingerprint for unambiguous structural elucidation. By understanding the fundamental principles of ionization and the characteristic fragmentation pathways of these important molecules, researchers can confidently validate their synthetic products, ensuring the integrity and success of their scientific endeavors.
References
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene.
- ResearchGate. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.
- JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.
- PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
- National Institutes of Health. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening.
- National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column.
- American Society for Microbiology. (2021). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry.
- ResearchGate. (n.d.). Liquid Chromatography/Particle Beam/Mass Spectrometry Determination of Carbamates in Lettuce and Apple.
- National Institutes of Health. (n.d.). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches.
- Friedrich-Schiller-Universität Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubMed. (n.d.). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- PubMed Central. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
- ResearchGate. (n.d.). Gas chromatography-mass spectrometry with tert.-butyldimethylsilyl derivation: use of the simplified sample preparations and the automated data system to screen for organic acidemias.
- OSTI.GOV. (2018). Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods.
- YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.
- YouTube. (2023). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry | Sketchy MCAT.
- Covalent Logic. (2015). Mass Spectrometry in Small Molecule Drug Development.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Stability of Carbamate Protecting Groups Across pH Gradients
This guide provides a technical, data-driven comparison of carbamate protecting group stability across pH gradients. It is designed for synthetic chemists and drug developers requiring precise control over orthogonality in complex molecule synthesis.
Executive Summary & Strategic Orthogonality
In multi-step organic synthesis and peptide chemistry, the carbamate (urethane) moiety is the gold standard for amine protection. Its utility stems not just from its stability, but from its tunable orthogonality —the ability to selectively deprotect one amine in the presence of others based on specific pH or reagent triggers.
This guide moves beyond simple "stable/labile" labels.[1][2][][4] We analyze the kinetic stability boundaries of major carbamates (Boc, Fmoc, Cbz, Alloc, Teoc) to empower you to design self-validating synthetic routes.
Mechanistic Foundations of Stability
To predict stability, one must understand the failure modes (deprotection mechanisms).
A. Acid-Catalyzed Cleavage (The Boc Paradigm)
-
Mechanism: Protonation of the carbonyl oxygen or the alkoxy oxygen leads to the formation of a carbocation intermediate.
-
Driving Force: The stability of the resulting carbocation (
-butyl cation for Boc) determines lability. -
Causality: Groups forming stable cations (Boc, Trityl) are acid-labile. Groups with primary alkyl chains (Cbz, Fmoc, Alloc) destabilize carbocation formation, rendering them acid-stable.
B. Base-Catalyzed Cleavage (The Fmoc Paradigm)
-
Mechanism: E1cB elimination. A base abstracts the acidic proton from the
-carbon (fluorenyl ring position 9), leading to the collapse of the carbamate into CO and an amine. -
Driving Force: The acidity of the
-proton. -
Causality: Fmoc has a highly acidic
-proton ( in DMSO). Boc and Cbz lack this feature, making them base-stable (hydrolysis requires harsh saponification).
Visualization: Mechanistic Pathways
The following diagram contrasts the distinct cleavage pathways that define orthogonality.
Figure 1: Mechanistic divergence between Acid-Labile (Boc) and Base-Labile (Fmoc) pathways.[5]
Comparative Stability Matrix
The table below synthesizes stability data. "Stable" implies
| Protecting Group | Structure Type | Acid Stability (pH < 2) | Weak Acid (pH 4–6) | Neutral (pH 7) | Basic Stability (pH > 10) | Primary Deprotection Reagent |
| Boc (tert-Butyloxycarbonyl) | Tertiary Alkyl | Labile ( | Stable | Stable | Stable (Resists saponification) | TFA, HCl (Acidolysis) |
| Fmoc (Fluorenylmethyloxycarbonyl) | Primary Alkyl w/ Acidic | Stable | Stable | Stable | Labile (Rapid E1cB elimination) | Piperidine, DBU (Base) |
| Cbz / Z (Benzyloxycarbonyl) | Primary Benzyl | Stable (Labile to HBr/AcOH) | Stable | Stable | Generally Stable (Hydrolyzes in hot strong base) | H |
| Alloc (Allyloxycarbonyl) | Allyl | Stable | Stable | Stable | Stable | Pd(PPh |
| Teoc (Trimethylsilylethoxycarbonyl) | Silyl Ethyl | Stable (Labile to strong Lewis acids) | Stable | Stable | Stable | TBAF, Fluoride ions |
| Troc (Trichloroethoxycarbonyl) | Electron-Poor Alkyl | Stable | Stable | Stable | Unstable (Base sensitive) | Zn dust / AcOH (Reduction) |
Key Insight:
-
Boc is the choice for base-stable synthesis (e.g., nucleophilic substitutions).[5]
-
Fmoc is the choice for acid-stable synthesis (e.g., glycosylation).
-
Alloc/Teoc provide "third-dimension" orthogonality, stable to both standard acid and base cycles.
Experimental Protocol: pH Stability Profiling
Do not rely solely on literature values. Stability is matrix-dependent (solvent, temperature, concentration). Use this Self-Validating Protocol to determine the specific stability half-life (
Objective
Determine the kinetic stability of Protected-Amine X in aqueous buffers at pH 2.0, 7.4, and 10.0.
Materials
-
Buffers:
-
pH 2.0: 50 mM Phosphate/Citrate buffer.
-
pH 7.4: 50 mM PBS.
-
pH 10.0: 50 mM Carbonate/Bicarbonate buffer.
-
-
Internal Standard: Caffeine or Benzoic Acid (chemically inert in these ranges).
-
Solvent: Acetonitrile (HPLC grade).
Workflow (Step-by-Step)
-
Stock Preparation:
-
Prepare a 10 mM stock solution of the Protected-Amine in Acetonitrile.
-
Prepare a 10 mM stock of Internal Standard in Acetonitrile.
-
-
Reaction Initiation:
-
In a glass vial, mix:
-
900 µL of the specific pH Buffer (pre-warmed to 25°C or 37°C).
-
100 µL of Acetonitrile (containing 50 µM Protected-Amine + 50 µM Internal Standard).
-
-
Note: The 10% organic co-solvent ensures solubility while maintaining aqueous pH dominance.
-
-
Sampling & Quenching:
-
Timepoints: 0 min, 15 min, 1 h, 4 h, 12 h, 24 h.
-
Quench:
-
For Acidic samples (pH 2): Neutralize with equal volume 100 mM Ammonium Bicarbonate.
-
For Basic samples (pH 10): Neutralize with equal volume 100 mM Ammonium Acetate (pH 4).
-
Crucial: Inject immediately onto HPLC to prevent post-sampling degradation.
-
-
-
Analysis:
-
Monitor disappearance of the starting material peak relative to the internal standard using RP-HPLC (UV detection at 210/254 nm).
-
-
Calculation:
-
Plot
vs. Time. -
The slope
gives the rate constant. - .
-
Decision Tree: Selecting the Right Group
Use this logic flow to select the optimal group based on your reaction conditions.
Figure 2: Orthogonality decision tree for selecting carbamate protection.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6][7] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive source for stability data and deprotection conditions).
-
Isidro-Llobet, A., et al. (2009).[8] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of peptide synthesis protecting groups).
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Carpino, L. A. (1987). The 9-Fluorenylmethyloxycarbonyl Family of Base-Labile Amino-Protecting Groups. Accounts of Chemical Research, 20(11), 401–407. (Foundational paper on Fmoc stability).
- Strazzolini, P., et al. (2003). Carbamates: A Versatile Protecting Group. Current Organic Chemistry.
Sources
cost-benefit analysis of using tert-Butyl allylcarbamate in large-scale synthesis
[1]
Executive Summary: The "Solidification" Strategy
In pharmaceutical and fine chemical process development, the handling of low-molecular-weight amines presents a "volatility-toxicity" paradox.[1] Allylamine (3-aminopropene) is a ubiquitous building block but poses severe operational risks due to its high toxicity, volatility, and flammability.[1]
tert-Butyl allylcarbamate (N-Boc-allylamine, CAS 78888-18-3) represents a strategic "solidification" of the allyl amine moiety.[1] By masking the amine with a Boc group, the reagent is transformed from a hazardous, volatile liquid into a stable, low-melting solid.
The Verdict: For scales exceeding 100g, the operational savings in safety containment (OpEx) and the prevention of catalyst poisoning (Yield Improvement) outweigh the raw material cost of the Boc-protection step. This guide analyzes the technical and economic rationale for adopting tert-butyl allylcarbamate as a standard reagent over free allylamine.[1]
Technical Profile & Safety Benchmark
The primary driver for switching to tert-butyl allylcarbamate is Safety Engineering .[1]
Comparative Properties Table
| Feature | Free Allylamine | tert-Butyl Allylcarbamate | Impact on Scale-Up |
| Physical State | Liquid | Solid / Low-melting Solid | Solids are easier to weigh/transfer.[1] |
| Boiling/Melting Pt | BP: 53 °C | MP: 36–38 °C | Reduced inhalation risk.[1] |
| Flash Point | -29 °C (High Flammability) | > 79 °C | Downgrades electrical classification zones.[1] |
| Toxicity | Toxic (metabolizes to acrolein) | Low acute toxicity (Irritant) | Reduces PPE/Containment levels (OEB).[1] |
| Stability | Polymerizes on storage | Stable at RT | Longer shelf-life inventory.[1] |
The "Hidden" Cost of Free Allylamine
Using free allylamine at kilogram scale requires:
-
Class 1 Div 1 Electrical rating due to the -29 °C flash point.[1]
-
Scrubbers for volatile amine vapors.[1]
-
Full-face respirators or supplied air due to high toxicity (acrolein metabolite).[1]
Switching to the Boc-protected form eliminates these capital-intensive requirements.[1]
Economic Analysis: Buy vs. Make
A critical decision for process chemists is whether to purchase the reagent or synthesize it in situ.[1]
Cost Model (Estimated Bulk Pricing)
-
Commercial Sourcing: ~
300 per kg (Bulk).[1] -
In-House Synthesis: ~
80 per kg (Raw Materials + Solvent).[1]
The "Make" Protocol: In-House Synthesis
If commercial lead times are prohibitive, the synthesis is robust and scalable.
DOT Diagram 1: Large-Scale Synthesis Workflow
Figure 1: Streamlined workflow for the synthesis of tert-butyl allylcarbamate.
Experimental Protocol: 1 kg Batch Scale
Objective: Synthesize tert-butyl allylcarbamate with >98% purity.
-
Setup: A 10L reactor equipped with a mechanical stirrer, reflux condenser, and addition funnel. Nitrogen inertion.[1]
-
Charging: Charge Allylamine (1.0 equiv, highly toxic - use closed system transfer) and Dichloromethane (DCM) (5 vol). Cool to 0 °C.
-
Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O) (1.05 equiv) in DCM (2 vol). Add dropwise over 2 hours, maintaining internal temp < 10 °C (Exothermic).
-
Reaction: Warm to 20–25 °C and stir for 4 hours. Monitor by TLC (ninhydrin stain) or GC.[1]
-
Workup:
-
Isolation: Concentrate under reduced pressure. The product solidifies upon cooling (MP 36-38 °C).[1]
-
Note: Distillation is rarely needed if stoichiometry is controlled.[1]
-
Performance Benchmark: Why Protect?
Beyond safety, the Boc-group confers significant chemical advantages in transition-metal catalysis.[1]
Ring-Closing Metathesis (RCM)
Free primary amines poison Ruthenium-based Grubbs catalysts by coordinating to the metal center.[1]
-
Allylamine: requires high catalyst loading (5-10 mol%) or Lewis acid additives (Ti(OiPr)4).[1]
-
N-Boc-Allylamine: Non-coordinating carbamate.[1] RCM proceeds with standard catalyst loading (<1 mol%).[1]
Cross-Coupling (Heck/Suzuki)[1]
-
Problem: Free amines can undergo competing N-arylation (Buchwald-Hartwig) or poison Pd catalysts.[1]
-
Solution: Boc-protection renders the nitrogen non-nucleophilic, ensuring exclusive C-C bond formation at the alkene.
DOT Diagram 2: Decision Matrix
Figure 2: Strategic decision matrix for selecting amine source.
Deprotection Strategy
The utility of a protecting group is defined by its removal. tert-Butyl allylcarbamate is cleaved under standard acidic conditions.[1]
References
-
ChemicalBook. (2026).[1] tert-Butyl N-allylcarbamate Properties and Price Trends.[1][2] Retrieved from [1]
-
Key Organics. (2026). Product Catalog: tert-Butyl N-allylcarbamate (CAS 78888-18-3).[1][2][3] Retrieved from [1]
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Boc Protection of Primary Amines.[1] Retrieved from [1]
-
CloudSDS. (2025). Allylamine Safety Data Sheet and Handling Guide.[1] Retrieved from [1]
-
Organic Chemistry Portal. (2025). Synthesis of N-Boc-Propargylic and Allylic Amines.[1][4] Retrieved from [1]
-
Thermo Scientific Chemicals. (2025).[1] N-BOC-Allylamine Safety and Specifications.[1][3][5] Retrieved from [1]
Sources
- 1. N,N-Bis-Boc-N-allylamine | 115269-99-3 [sigmaaldrich.com]
- 2. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3 [chemicalbook.com]
- 3. tert-Butyl N-Allylcarbamate | 78888-18-3 | TCI AMERICA [tcichemicals.com]
- 4. Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines [organic-chemistry.org]
- 5. 434770100 [thermofisher.com]
Comparative Guide: Reaction Kinetics of Carbamate Protecting Groups (Boc, Fmoc, Cbz, Alloc)
Executive Summary: The Kinetic Orthogonality Principle
In drug discovery and peptide synthesis, the selection of amine protection is rarely about "stability" in a vacuum; it is about kinetic orthogonality . As a Senior Application Scientist, I define this not just as the ability to survive a reagent, but as the differential rate of cleavage (
This guide moves beyond basic textbook definitions to analyze the reaction kinetics of the "Big Four" carbamates: Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), Cbz (benzyloxycarbonyl), and Alloc (allyloxycarbonyl). We focus on the causality of cleavage rates to empower you to design self-validating synthetic routes.
Mechanistic Foundations & Kinetic Drivers[1]
To control the reaction, you must understand the transition state. The kinetic differences between these groups stem from their distinct cleavage mechanisms.
Boc: Acid-Catalyzed Elimination (E1)
The Boc group cleavage is governed by the stability of the tert-butyl carbocation. The rate-limiting step (RLS) is the fragmentation of the protonated carbamate.
-
Kinetic Driver: Acidity (
) and Carbocation stability. -
Order: First-order in substrate; often second-order in acid concentration depending on the solvent [1].
Fmoc: Base-Induced Elimination (E1cB)
Fmoc cleavage is driven by the acidity of the fluorenyl ring proton (
-
Kinetic Driver: Basicity (
of the base) and solvent polarity (stabilization of the intermediate carbanion). -
Mechanism: The base abstracts the acidic proton (RLS), leading to
-elimination of dibenzofulvene (DBF).[1]
Visualizing the Pathways
The following diagram illustrates the divergent mechanistic pathways that establish orthogonality.
Figure 1: Mechanistic divergence of Boc (Acidolysis) and Fmoc (Base Elimination).
Comparative Kinetics: Experimental Data
The following data aggregates kinetic studies from solution-phase synthesis. Note that solid-phase peptide synthesis (SPPS) rates are often diffusion-controlled and slower.
Deprotection Half-Lives ( )
| Protecting Group | Reagent System | Mechanism | Kinetic Order | Notes | |
| Fmoc | 20% Piperidine / DMF | E1cB | 6 - 12 sec | Pseudo-1st | Standard SPPS condition. Fast. [2] |
| Fmoc | 5% Piperazine + 2% DBU | E1cB | < 4 sec | Pseudo-1st | DBU accelerates proton abstraction significantly. [2] |
| Boc | 50% TFA / DCM | Acidolysis | < 2 min | 1st (Substrate) | Gas evolution ( |
| Boc | 10% HCl / Dioxane | Acidolysis | ~ 30 min | 2nd (Acid) | Slower than TFA; useful for selective cleavage. [1] |
| Cbz | Hydrogenolysis | 10 - 60 min | Heterogeneous | Rate depends on catalyst loading and surface area. | |
| Cbz | 33% HBr / AcOH | Acidolysis | ~ 60 min | 1st | Requires much higher acidity than Boc. |
| Alloc | Pd-Allyl | 5 - 20 min | Catalytic | Rate limited by catalyst turnover and scavenger efficiency. [3] |
Relative Stability Ratios
To understand orthogonality, we look at the stability ratio (
-
Acid Stability (vs. Boc):
-
Cbz is ~1,000x more stable to dilute acid (e.g., 5% TFA) than Boc.
-
Fmoc is completely stable to TFA (Kinetic inertness).
-
-
Base Stability (vs. Fmoc):
-
Boc and Cbz are kinetically inert to 20% Piperidine (
).
-
Experimental Protocol: Measuring Kinetics ( )
As a scientist, you should not rely solely on literature values. Solvent effects (e.g., DMF vs. NMP) can alter rates by an order of magnitude. Use this protocol to validate deprotection kinetics in your specific matrix.
Method: In-Situ NMR Monitoring (Boc/Fmoc)
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substrate: 0.05 M Protected Amine (e.g., Fmoc-Val-OH).
-
Solvent: Deuterated DMSO (
-DMSO) or . -
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).
-
Reactant: Piperidine (for Fmoc) or TFA-d (for Boc).
Workflow:
Figure 2: Workflow for determining kinetic rate constants via NMR.
Data Analysis:
-
Normalize the integral of the protecting group signal (
) against the internal standard ( ). -
Plot
vs. time ( ). -
Linear regression yields the slope
. -
Half-life calculation:
.
Strategic Decision Matrix
Select your protecting group based on the kinetic constraints of your synthesis.
| Scenario | Recommended Group | Kinetic Rationale |
| Acid-Sensitive Targets | Fmoc | Cleavage occurs under basic conditions ( |
| Base-Sensitive Targets | Boc or Cbz | Stable to basic workups. Boc is preferred if hydrogenolysis (Cbz) is not feasible (e.g., presence of sulfur). |
| Orthogonal Side-Chains | Alloc | Cleavage via Pd(0) is kinetically orthogonal to both Acid (Boc) and Base (Fmoc).[2] Ideal for cyclic peptide formation (e.g., Lys-Asp lactamization). |
| "Difficult" Sequences | Fmoc (with DBU) | High aggregation sequences require faster kinetics. DBU/Piperazine pushes the equilibrium faster than standard Piperidine.[3] |
References
-
Ashworth, I. W., et al. (2010).[4][5] Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.[6][4][5] Journal of Organic Chemistry. Link
-
Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis.[3][7] RSC Advances. Link
-
Thayer, D. A., et al. (2002). Polymer-supported reagents for the deprotection of Alloc and allyl groups. Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[6][4][5][7][8][9][10][] Chemical Reviews. Link
Sources
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protective Groups [organic-chemistry.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
